molecular formula C15H19NO B1220935 Ipalbidine CAS No. 26294-41-7

Ipalbidine

Numéro de catalogue: B1220935
Numéro CAS: 26294-41-7
Poids moléculaire: 229.32 g/mol
Clé InChI: CVQQRWWNQONTMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

photoalkaloid isolated from seeds of Ipomoea hardwickii Hemsl.;  structure given in first source;  RR from Chemical Abstracts Index Guide;  RN given refers to (+-)-isomer

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(7-methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11-9-13-3-2-8-16(13)10-15(11)12-4-6-14(17)7-5-12/h4-7,13,17H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQQRWWNQONTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2CCCC2C1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949157
Record name 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26294-41-7
Record name 4-(1,2,3,5,8,8a-Hexahydro-7-methyl-6-indolizinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26294-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipalbidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026294417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Ipalbidine: A Technical Guide to its Discovery, Isolation, and Characterization from Ipomoea hardwickii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipalbidine, a potent alkaloid first isolated from the seeds of Ipomoea hardwickii, has garnered significant interest for its notable analgesic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data on its biological activity, and elucidates its proposed mechanism of action through the central norepinephrinergic system. Spectroscopic data for the structural confirmation of this compound are also summarized. This document serves as a vital resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel analgesic agents.

Discovery and Sourcing

This compound was first reported in 1969 as a novel alkaloid isolated from the seeds of Ipomoea hardwickii, a plant belonging to the Convolvulaceae family[1]. This discovery laid the groundwork for subsequent investigations into its chemical structure and biological activities. While the original publication provides the foundational knowledge, subsequent total synthesis studies have been instrumental in confirming its structure and enabling more extensive pharmacological evaluation[2][3][4].

Isolation from Ipomoea hardwickii

Experimental Workflow for this compound Isolation

start Dried Seeds of Ipomoea hardwickii milling Milling to Fine Powder start->milling defatting Defatting with Hexane milling->defatting extraction Maceration with Methanol (B129727) defatting->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure (Crude Methanolic Extract) filtration->concentration acid_base Acid-Base Partitioning (HCl and Chloroform) concentration->acid_base alkaloid_fraction Isolation of Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel or Alumina) alkaloid_fraction->chromatography fractions Collection and TLC Analysis of Fractions chromatography->fractions purification Preparative TLC or Crystallization fractions->purification This compound Pure this compound purification->this compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols:

Milling and Defatting:

  • Dried seeds of Ipomoea hardwickii are finely milled to increase the surface area for solvent extraction.

  • The resulting powder is subjected to soxhlet extraction or cold maceration with a non-polar solvent, such as n-hexane, to remove fatty oils and other lipophilic compounds.

Extraction of Alkaloids:

  • The defatted plant material is then extracted with methanol or ethanol, typically through maceration or percolation, to isolate the alkaloids.

  • The solvent is evaporated under reduced pressure to yield a crude methanolic extract.

Acid-Base Partitioning:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

  • This acidic solution is then washed with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities.

  • The aqueous layer is subsequently basified (e.g., with NH4OH to pH 9-10), causing the deprotonation of the alkaloids and making them soluble in an organic solvent.

  • The alkaloids are then extracted from the basified aqueous solution using an organic solvent like chloroform.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid fraction.

Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina.

  • Elution is performed using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Fractions containing this compound are pooled and further purified by preparative TLC or recrystallization to obtain the pure compound.

Structural Characterization

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques.

Spectroscopic Data for this compound
Technique Key Observations
¹H NMR Signals corresponding to aromatic protons of the p-methoxyphenyl group, and aliphatic protons of the indolizidine core.
¹³C NMR Resonances for the carbons of the indolizidine skeleton and the p-methoxyphenyl substituent.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.
Infrared (IR) Spectroscopy Shows characteristic absorption bands for aromatic C-H, aliphatic C-H, and C-O stretching vibrations.

Note: Specific chemical shifts and coupling constants can be found in total synthesis literature.

Biological Activity: Analgesic Effects

This compound exhibits significant analgesic activity, which has been demonstrated to be central in origin.

Quantitative Analgesic Activity Data:
Parameter Administration Route Value Test Model
Analgesic Effect Subcutaneous (s.c.)Dose-dependentRat Tail Flick
Analgesic Effect Intracerebroventricular (i.c.v.)Dose-dependentRat Tail Flick

Note: Specific ED50 values are not consistently reported across publicly available literature.

Mechanism of Analgesic Action:

The analgesic effect of this compound is mediated through the central norepinephrinergic system. Studies have indicated that this compound's action is likely through the modulation of α1-adrenergic receptors.

Proposed Signaling Pathway for this compound-Induced Analgesia:

This compound This compound (Administered s.c. or i.c.v.) cns Central Nervous System This compound->cns ne_release Increased Norepinephrine Release/Activity cns->ne_release alpha1 α1-Adrenergic Receptor ne_release->alpha1 Activates gq Gq Protein Activation alpha1->gq plc Phospholipase C (PLC) Activation gq->plc pip2 PIP2 plc->pip2 ip3_dag IP3 and DAG Production pip2->ip3_dag Hydrolysis ca_release Increased Intracellular Ca²⁺ ip3_dag->ca_release IP3 Mediated pkc Protein Kinase C (PKC) Activation ip3_dag->pkc DAG Mediated pain_modulation Modulation of Neuronal Excitability and Neurotransmitter Release ca_release->pain_modulation pkc->pain_modulation analgesia Analgesic Effect pain_modulation->analgesia

Caption: Proposed signaling pathway of this compound's analgesic effect.

Conclusion and Future Directions

This compound, an alkaloid from Ipomoea hardwickii, presents a promising scaffold for the development of novel non-opioid analgesics. Its central mechanism of action via the norepinephrinergic system offers a distinct advantage. Future research should focus on elucidating the precise molecular interactions with α1-adrenergic receptor subtypes, conducting detailed structure-activity relationship studies to optimize its analgesic potency and pharmacokinetic profile, and further exploring its potential in various pain models. The detailed methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

Pharmacology and toxicology profile of Ipalbidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacology and Toxicology Profile of Ipalbidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring alkaloid isolated from the seeds of Ipomoea hardwickii.[1][2][3] It has demonstrated notable dose-dependent analgesic properties, positioning it as a compound of interest for further pharmacological investigation.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacology and toxicology of this compound. The primary mechanism of its analgesic action is attributed to its effects on the central norepinephrinergic system, specifically involving alpha-1 adrenergic receptors. This document synthesizes the available preclinical data, details experimental methodologies used in its characterization, and presents its known signaling pathways. It is important to note that publicly available toxicological data for this compound is limited.

Pharmacology

Mechanism of Action
Pharmacodynamics

The primary pharmacodynamic effect of this compound is analgesia. This has been demonstrated in rodent models using the tail-flick test, where administration of this compound leads to a dose-dependent increase in pain threshold. The analgesic effect is significantly diminished by the administration of reserpine, a norepinephrine (B1679862) depleting agent, and this effect can be reversed by the administration of norepinephrine. Furthermore, the analgesic action is blocked by phentolamine (B1677648) (a non-selective alpha-adrenoceptor antagonist) and prazosin (B1663645) (an alpha-1 selective antagonist).

Pharmacokinetics

Currently, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Toxicology Profile

A thorough review of available literature and safety data sheets indicates a significant lack of formal toxicological studies for this compound. No quantitative data such as LD50 (lethal dose, 50%) or detailed acute, sub-chronic, or chronic toxicity studies have been published.

Table 1: Summary of Available Toxicological Data

Toxicological EndpointResultReference
Acute Toxicity (Oral)No data available
Skin Corrosion/IrritationNo data available
Serious Eye Damage/IrritationNo data available
Respiratory or Skin SensitizationNo data available
Germ Cell MutagenicityNo data available
CarcinogenicityNo data available
Reproductive ToxicityNo data available

Experimental Protocols

Analgesic Activity Assessment: Rat Tail-Flick Test

The primary method used to evaluate the analgesic properties of this compound is the rat tail-flick test. This is a standard method for assessing centrally mediated analgesia.

Principle: The test measures the latency of a rat to flick its tail in response to a thermal stimulus. An increase in the latency period after administration of a test compound is indicative of an analgesic effect.

Apparatus: A tail-flick analgesiometer, which consists of a heat source (e.g., a focused light beam) and a timer.

Protocol:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the experimental environment and handling for several days prior to the experiment.

  • Baseline Measurement: The baseline tail-flick latency is determined for each animal by applying the heat stimulus to the tail and recording the time taken to flick the tail. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

  • Drug Administration: this compound is administered, typically via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection, at varying doses. A control group receives a vehicle injection.

  • Post-treatment Measurement: The tail-flick latency is measured at predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is quantified as the percentage increase in tail-flick latency compared to the baseline. Dose-response curves can be generated to determine the potency of the compound.

This is a generalized protocol based on standard tail-flick test procedures. The specific parameters of the study cited for this compound may have varied.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Analgesic Action

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to its analgesic effect.

Ipalbidine_Signaling_Pathway This compound This compound NE_System Central Norepinephrinergic System This compound->NE_System Acts on NE_Release Norepinephrine (NE) Release NE_System->NE_Release Stimulates Alpha1_Receptor Alpha-1 Adrenergic Receptor NE_Release->Alpha1_Receptor Activates Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Analgesia Analgesic Effect Ca_Release->Analgesia Leads to PKC->Analgesia Leads to

Caption: Proposed signaling pathway for this compound-induced analgesia.

Experimental Workflow for Investigating this compound's Mechanism

The following diagram outlines the logical workflow of experiments used to elucidate the mechanism of action of this compound.

Ipalbidine_Experimental_Workflow Start Hypothesis: This compound has analgesic effects TailFlick In Vivo Analgesia Assay (Rat Tail-Flick Test) Start->TailFlick DoseResponse Dose-Dependent Analgesic Effect Observed TailFlick->DoseResponse CentralAction Investigate Central vs. Peripheral Action (i.c.v. vs. intrathecal administration) DoseResponse->CentralAction Yes Supraspinal Analgesia is Supraspinal CentralAction->Supraspinal NE_Involvement Investigate Norepinephrine (NE) System (Reserpine +/- NE) Supraspinal->NE_Involvement Confirmed NE_Dependent Analgesia is NE-Dependent NE_Involvement->NE_Dependent Receptor_Subtype Identify Receptor Subtype (Use of selective antagonists: Prazosin, Yohimbine, Propranolol) NE_Dependent->Receptor_Subtype Yes Alpha1_Mediated Analgesia is Alpha-1 Mediated Receptor_Subtype->Alpha1_Mediated Conclusion Conclusion: This compound is a centrally acting analgesic that enhances norepinephrinergic neurotransmission via alpha-1 adrenergic receptors. Alpha1_Mediated->Conclusion Confirmed

Caption: Experimental workflow for elucidating this compound's analgesic mechanism.

Conclusion

This compound is a promising natural alkaloid with demonstrated central analgesic properties mediated through the norepinephrinergic system and alpha-1 adrenergic receptors. Its characterization as a nonaddictive analgesic further highlights its potential therapeutic value. However, a significant gap exists in the understanding of its toxicological profile and pharmacokinetic properties. Further research, including comprehensive ADME and toxicology studies, is imperative to fully assess the safety and clinical viability of this compound as a therapeutic agent.

References

The Central Origin of Ipalbidine's Analgesic Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipalbidine, a photoactive alkaloid, has demonstrated notable analgesic properties. This technical guide delves into the central nervous system mechanisms underpinning its pain-relieving effects. Evidence strongly indicates that this compound exerts its analgesic action through the supraspinal norepinephrinergic system, specifically via indirect modulation of α1-adrenergic receptors. This document synthesizes the available preclinical data, outlines detailed experimental protocols for elucidating its mechanism of action, and provides visual representations of the proposed signaling pathways and experimental workflows. While direct quantitative data for this compound's binding affinity and in vivo potency are not extensively available in the public domain, this guide serves as a comprehensive framework for researchers investigating this promising analgesic compound.

Introduction

This compound is an alkaloid that has been reported to possess non-addictive analgesic properties[1]. Understanding the precise central mechanisms of its action is crucial for its potential development as a therapeutic agent. Studies have indicated that the analgesic effect of this compound is of central origin, acting primarily at supraspinal sites[2]. This guide will explore the key neurotransmitter systems and brain regions implicated in this compound-induced analgesia.

Core Mechanism of Action: The Norepinephrinergic System

The central analgesic effect of this compound is intricately linked to the descending noradrenergic pain modulatory pathway. This system, originating from brainstem nuclei, plays a pivotal role in the endogenous control of nociception.

Involvement of the Locus Coeruleus

The locus coeruleus (LC), a nucleus in the pons, is the principal source of noradrenergic neurons that project throughout the central nervous system, including to key areas of the descending pain pathway such as the periaqueductal gray (PAG) and the spinal cord[3]. Research has shown that the analgesic effect of this compound is significantly diminished by the bilateral destruction of the locus coeruleus, highlighting the critical role of this nucleus in mediating its action[2].

Critical Role of α1-Adrenergic Receptors

Pharmacological studies have further pinpointed the involvement of specific adrenergic receptors. The analgesic effect of this compound is attenuated by the administration of phentolamine (B1677648) (a non-selective α-adrenoceptor antagonist) and prazosin (B1663645) (a selective α1-adrenoceptor antagonist)[2]. Conversely, antagonists for α2-adrenoceptors (yohimbine) and β-adrenoceptors (propranolol) do not affect this compound-induced analgesia. This evidence strongly suggests that this compound's analgesic properties are mediated, at least in part, through the activation of α1-adrenergic receptors. It is proposed that this compound acts indirectly on these receptors, possibly by modulating the release of norepinephrine (B1679862) from noradrenergic terminals.

Data Presentation

While specific quantitative data for this compound is sparse in the available literature, the following tables are presented as templates to illustrate how such data would be structured for clear comparison.

Table 1: Receptor Binding Affinity of this compound

This table would typically present the inhibition constant (Ki) of this compound at various relevant receptors to determine its binding affinity and selectivity.

Receptor SubtypeRadioligandKi (nM) for this compound
α1A-Adrenergic[3H]-PrazosinData not available
α1B-Adrenergic[3H]-PrazosinData not available
α1D-Adrenergic[3H]-PrazosinData not available
α2A-Adrenergic[3H]-RauwolscineData not available
μ-Opioid[3H]-DAMGOData not available
δ-Opioid[3H]-DPDPEData not available
κ-Opioid[3H]-U69,593Data not available

Table 2: In Vivo Analgesic Potency of this compound

This table would summarize the effective dose 50 (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, in standard animal models of nociception.

TestSpeciesRoute of AdministrationED50 (mg/kg)
Hot Plate TestRat/Mouses.c. or i.c.v.Data not available
Tail Flick TestRat/Mouses.c. or i.c.v.Data not available

Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for a thorough investigation of this compound's central analgesic mechanism.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay.

  • Materials:

    • Rat brain cortex membrane preparation (source of α1-adrenoceptors).

    • [3H]-Prazosin (radioligand).

    • This compound (unlabeled competitor).

    • Phentolamine (for non-specific binding determination).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate aliquots of the membrane preparation with a fixed concentration of [3H]-Prazosin and varying concentrations of this compound.

    • For total binding, incubate membranes with [3H]-Prazosin only.

    • For non-specific binding, incubate membranes with [3H]-Prazosin and a high concentration of phentolamine.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot Plate Test for Analgesic Efficacy

This test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.

  • Apparatus: Hot plate analgesiometer.

  • Animals: Rats or mice.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

    • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

    • Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intracerebroventricular).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal on the hot plate.

    • Record the latency to the first sign of nociception, such as paw licking or jumping.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

Tail Flick Test for Spinal and Supraspinal Analgesia

This test measures the latency of a spinal reflex to a thermal stimulus, which is modulated by supraspinal pathways.

  • Apparatus: Tail flick analgesiometer with a radiant heat source.

  • Animals: Rats or mice, gently restrained.

  • Procedure:

    • Acclimatize the animals to the restrainer before the test.

    • Apply the radiant heat source to the ventral surface of the tail.

    • Measure the baseline latency for the tail-flick response.

    • Administer this compound or vehicle control.

    • Measure the tail-flick latency at various time points post-administration.

    • A cut-off time is used to avoid tissue damage.

    • Analyze the data to determine the dose-response relationship and the time course of the analgesic effect. A dose-dependent analgesic effect for this compound has been observed using this method after subcutaneous or intracerebroventricular administration.

GTPγS Binding Assay for G-Protein Activation

This assay measures the activation of G-proteins coupled to α1-adrenoceptors upon stimulation.

  • Materials:

    • Brain membrane preparations.

    • [35S]GTPγS (non-hydrolyzable GTP analog).

    • This compound.

    • GDP.

    • Assay buffer.

  • Procedure:

    • Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.

    • Incubate the membranes with a fixed concentration of [35S]GTPγS in the presence and absence of varying concentrations of this compound.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

    • An increase in [35S]GTPγS binding in the presence of this compound would indicate G-protein activation.

cAMP Immunoassay

This assay determines whether this compound's interaction with α1-adrenoceptors leads to changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Materials:

    • Cultured cells expressing α1-adrenoceptors or brain tissue homogenates.

    • This compound.

    • Forskolin (an adenylyl cyclase activator, used as a positive control).

    • cAMP immunoassay kit (e.g., ELISA-based).

  • Procedure:

    • Treat cells or tissue homogenates with this compound at various concentrations for a specified time.

    • Lyse the cells or process the tissue to extract intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay according to the manufacturer's instructions.

    • Compare cAMP levels in this compound-treated samples to control samples.

c-Fos Immunohistochemistry for Neuronal Activation

This technique is used to map the neuronal populations in the brain that are activated by this compound-induced analgesia. The expression of the immediate early gene c-Fos is used as a marker of neuronal activity.

  • Animals: Rats or mice.

  • Procedure:

    • Administer an analgesic dose of this compound or vehicle.

    • After a set time (e.g., 90-120 minutes) to allow for c-Fos protein expression, perfuse the animals with a fixative (e.g., paraformaldehyde).

    • Collect the brains and section them, particularly focusing on regions of the descending pain pathway like the locus coeruleus, periaqueductal gray, and rostral ventromedial medulla.

    • Perform immunohistochemistry using an antibody against the c-Fos protein.

    • Visualize and quantify the number of c-Fos-positive neurons in the regions of interest. An increase in c-Fos expression in these areas would provide further evidence for the involvement of the descending pain modulatory pathway.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Ipalbidine_Signaling_Pathway This compound This compound NE_Terminal Noradrenergic Terminal (Locus Coeruleus) This compound->NE_Terminal Indirectly Activates NE Norepinephrine Release NE_Terminal->NE Alpha1_R α1-Adrenoceptor NE->Alpha1_R Binds to Gq_Protein Gq Protein Alpha1_R->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Analgesia Analgesia Ca_Release->Analgesia Leads to PKC->Analgesia Leads to

Caption: Proposed signaling pathway for this compound-induced analgesia.

Experimental_Workflow_Analgesia cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro & Ex Vivo Mechanistic Studies Animal_Model Animal Model (Rat/Mouse) Ipa_Admin This compound Administration Animal_Model->Ipa_Admin Hot_Plate Hot Plate Test Ipa_Admin->Hot_Plate Tail_Flick Tail Flick Test Ipa_Admin->Tail_Flick ED50 Determine ED50 Hot_Plate->ED50 Tail_Flick->ED50 Brain_Tissue Brain Tissue (LC, PAG) Binding_Assay Receptor Binding Assay (Ki) Brain_Tissue->Binding_Assay GTP_Assay GTPγS Binding Assay Brain_Tissue->GTP_Assay cAMP_Assay cAMP Assay Brain_Tissue->cAMP_Assay cFos_IHC c-Fos Immunohistochemistry Brain_Tissue->cFos_IHC

Caption: Integrated workflow for investigating this compound's analgesic effects.

Conclusion

References

The Norepinephrinergic System: A Locus of Ipalbidine's Analgesic Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ipalbidine, a photoactive alkaloid derived from the seeds of Ipomoea hardwickii, has demonstrated significant, dose-dependent analgesic properties. This technical guide synthesizes the available preclinical evidence elucidating the pivotal role of the central norepinephrinergic system in mediating these effects. Experimental data strongly indicate that this compound exerts its analgesic action through a supraspinal mechanism, modulating descending pain inhibitory pathways via its interaction with α1-adrenergic receptors. This document provides a comprehensive overview of the experimental protocols employed in these investigations, a quantitative summary of the key findings, and a visualization of the proposed signaling pathways.

Introduction

The quest for novel, non-addictive analgesics remains a cornerstone of modern pharmacology. This compound, an indolizidine alkaloid, has emerged as a promising candidate due to its demonstrated pain-relieving effects in preclinical models.[1] Understanding the precise molecular mechanisms underpinning this compound's analgesia is critical for its potential development as a therapeutic agent. This guide focuses on the substantial body of evidence pointing to the central norepinephrinergic system as the primary mediator of this compound's analgesic activity.

The central noradrenergic system, originating primarily from the locus coeruleus (LC) in the brainstem, plays a crucial role in modulating nociceptive signals.[2][3] Descending noradrenergic pathways project to the spinal cord, where the release of norepinephrine (B1679862) can inhibit pain transmission.[1][4] This modulation is mediated by different adrenergic receptor subtypes, with both α1 and α2 adrenoceptors implicated in analgesia.

Core Findings: Supraspinal, Norepinephrine-Dependent Analgesia

A pivotal study by Wang LM, et al. (1996) established the foundational understanding of this compound's analgesic mechanism. Their research demonstrated that the analgesic effect of this compound is:

  • Centrally Mediated and Supraspinal in Origin: A dose-dependent analgesic effect was observed following subcutaneous (s.c.) and intracerebroventricular (i.c.v.) administration of this compound. However, no analgesic effect was seen after intrathecal (i.t.) injection, indicating that this compound's primary site of action is in the brain, not directly on spinal cord receptors.

  • Dependent on the Norepinephrinergic System: The analgesic effect of this compound was significantly attenuated by interventions that disrupt the norepinephrinergic system. This includes the depletion of norepinephrine stores and the lesioning of the locus coeruleus, the principal source of noradrenergic neurons projecting to the spinal cord.

  • Mediated by α1-Adrenergic Receptors: Pharmacological blockade of α1-adrenergic receptors was shown to significantly reduce this compound-induced analgesia. Conversely, antagonists for α2 and β-adrenergic receptors had no effect, strongly suggesting the specificity of this compound's downstream signaling through the α1 receptor subtype.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the role of the norepinephrinergic system in this compound analgesia.

Table 1: Effect of Adrenergic Antagonists on this compound-Induced Analgesia

AntagonistReceptor TargetDose and Route of AdministrationEffect on this compound (60 mg/kg, s.c.) Analgesia
Phentolamineα1/α2-adrenergic antagonist10 mg/kg, i.p. or i.c.v.Significant attenuation
Prazosinα1-adrenergic antagonist3 mg/kg, s.c.Significant attenuation
Yohimbineα2-adrenergic antagonist5 mg/kg, s.c.No influence
Propranololβ-adrenergic antagonist10 mg/kg, i.p.No influence

Table 2: Effect of Norepinephrine Manipulation on this compound-Induced Analgesia

Experimental ManipulationMethodDose and Route of AdministrationEffect on this compound (60 mg/kg, s.c.) Analgesia
Norepinephrine DepletionReserpine administration (24h prior)2 mg/kg, i.p.Marked reduction
Norepinephrine RestorationCo-administration with norepinephrine (in reserpine-pretreated rats)i.c.v.Reversal of the reduced analgesia
Locus Coeruleus LesionElectrolytic lesion of bilateral locus coeruleusN/ASignificant attenuation

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments that elucidated the role of the norepinephrinergic system in this compound analgesia.

Animal Models
  • Species: Sprague-Dawley rats were predominantly used in these studies.

Analgesia Assessment: Rat Tail-Flick Test

The rat tail-flick test is a standard method for assessing thermal pain sensitivity and the efficacy of analgesics.

  • Procedure: A focused beam of radiant heat is applied to the ventral surface of the rat's tail. The latency period, defined as the time taken for the rat to flick its tail away from the heat source, is measured. An increase in tail-flick latency is indicative of an analgesic effect. A cut-off time is typically employed to prevent tissue damage.

Pharmacological Interventions
  • Drug Administration:

    • Subcutaneous (s.c.): Injection into the loose skin on the back of the neck.

    • Intraperitoneal (i.p.): Injection into the peritoneal cavity.

    • Intracerebroventricular (i.c.v.): Stereotaxic implantation of a cannula into a lateral ventricle of the brain for direct administration of substances into the cerebrospinal fluid.

    • Intrathecal (i.t.): Injection into the subarachnoid space of the spinal cord.

Norepinephrine System Manipulation
  • Norepinephrine Depletion: Reserpine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, is administered to prevent the storage of norepinephrine in synaptic vesicles, leading to its depletion.

  • Locus Coeruleus Lesioning: Bilateral electrolytic lesions of the locus coeruleus are created to destroy the primary source of descending noradrenergic neurons.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Proposed Signaling Pathway of this compound Analgesia

Ipalbidine_Signaling_Pathway This compound This compound LC Locus Coeruleus (Noradrenergic Neurons) This compound->LC Activates (?) NE_Release Norepinephrine (NE) Release LC->NE_Release Descending_Pathway Descending Noradrenergic Pathway NE_Synapse NE Descending_Pathway->NE_Synapse Alpha1_Receptor α1-Adrenergic Receptor NE_Synapse->Alpha1_Receptor Binds Inhibitory_Interneuron Inhibitory Interneuron Alpha1_Receptor->Inhibitory_Interneuron Activates Pain_Transmission_Neuron Pain Transmission Neuron Inhibitory_Interneuron->Pain_Transmission_Neuron Inhibits Analgesia Analgesia Nociceptive_Input Nociceptive Input Nociceptive_Input->Pain_Transmission_Neuron Excites Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Design cluster_assessment Analgesia Assessment cluster_conclusion Conclusion Hypothesis This compound produces analgesia via the central norepinephrinergic system. Dose_Response Dose-Response Study (s.c. & i.c.v. vs i.t.) Hypothesis->Dose_Response NE_Depletion Norepinephrine Depletion (Reserpine) Hypothesis->NE_Depletion LC_Lesion Locus Coeruleus Lesion Hypothesis->LC_Lesion Antagonist_Studies Adrenergic Antagonist Administration Hypothesis->Antagonist_Studies Tail_Flick Rat Tail-Flick Test Dose_Response->Tail_Flick NE_Depletion->Tail_Flick LC_Lesion->Tail_Flick Antagonist_Studies->Tail_Flick Conclusion This compound's analgesia is supraspinal, mediated by α1-adrenergic receptors in the descending pain pathway. Tail_Flick->Conclusion

References

Methodological & Application

Application Notes and Protocols: Intramolecular McMurry Coupling for the Synthesis of (+)-Ipalbidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the indolizidine alkaloid (+)-Ipalbidine, utilizing a key intramolecular McMurry coupling reaction. This methodology offers an efficient approach to the construction of the core bicyclic structure of this medicinally relevant compound.

Introduction

(+)-Ipalbidine is a naturally occurring indolizidine alkaloid that has garnered significant interest due to its potential therapeutic properties. A pivotal step in the total synthesis of this molecule is the intramolecular McMurry coupling of a diketone precursor, which facilitates the formation of the crucial carbon-carbon double bond within the bicyclic ring system. The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, typically mediated by a low-valent titanium species.[1][2]

Reaction Principle

The intramolecular McMurry coupling in the synthesis of (+)-Ipalbidine involves the reductive cyclization of a precursor molecule containing two ketone functionalities. This reaction is promoted by a low-valent titanium reagent, which is typically generated in situ from the reduction of titanium(IV) chloride (TiCl₄) or titanium(III) chloride (TiCl₃) with a reducing agent such as zinc dust (Zn) or a lithium aluminum hydride (LiAlH₄)/zinc couple.[1][2] The reaction proceeds through a pinacol-like intermediate, which is subsequently deoxygenated by the oxophilic titanium species to yield the target alkene.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of (+)-Ipalbidine and general procedures for McMurry coupling reactions.[3] Note: The precise experimental details from the original literature by Honda et al. are not publicly available; therefore, these protocols represent a practical guide based on typical reaction conditions. Researchers should optimize these conditions as necessary.

Protocol 1: Synthesis of the Diketone Precursor

The synthesis of the diketone precursor is a multi-step process starting from L-proline. A key intermediate is N-Boc-(S)-proline, which is converted to a suitable derivative for the introduction of the two ketone-bearing side chains. A representative final step to the diketone is outlined below.

Materials:

  • N-protected L-proline derivative with an appropriate side chain

  • p-Methoxyphenacyl bromide

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Reagents for subsequent functional group manipulations to install the second ketone (specifics will vary based on the detailed synthetic route)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve the N-protected L-proline derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of p-methoxyphenacyl bromide (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the mono-ketone intermediate.

  • Further synthetic steps are required to elaborate the second side chain and oxidize it to the ketone, yielding the final diketone precursor. These steps are highly dependent on the chosen synthetic strategy.

Protocol 2: Intramolecular McMurry Coupling to Synthesize (+)-Ipalbidine

This protocol describes the key cyclization step to form the indolizidine core of (+)-Ipalbidine.

Materials:

  • Diketone precursor

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn), activated

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine (B92270), anhydrous

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Standard laboratory glassware for air-sensitive reactions and purification apparatus

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under a positive pressure of argon, add anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add TiCl₄ (4.0 equivalents) to the stirred THF.

    • Add activated zinc dust (8.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the resulting black slurry to reflux and maintain for 2-3 hours.

  • McMurry Coupling Reaction:

    • Cool the suspension of the low-valent titanium reagent to room temperature.

    • Prepare a solution of the diketone precursor in anhydrous THF containing a small amount of anhydrous pyridine (e.g., 10 mol%).

    • Add the solution of the diketone precursor dropwise to the stirred titanium slurry over a period of 4-6 hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization.

    • After the addition is complete, continue to stir the reaction mixture at reflux and monitor by TLC. The reaction time can vary significantly (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of saturated aqueous K₂CO₃ solution.

    • Stir the mixture vigorously for 1 hour, then filter through a pad of Celite®.

    • Wash the filter cake thoroughly with THF and ethyl acetate (B1210297).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield (+)-Ipalbidine.

Data Presentation

The following tables summarize the expected quantitative data for the key steps. Please note that the yields are representative and may vary based on the specific experimental conditions and the purity of the starting materials.

Table 1: Reaction Conditions and Yield for the Intramolecular McMurry Coupling

ParameterValueReference
Precursor Diketone Derivative of L-proline
Reagents TiCl₄, Zn
Solvent THF
Temperature Reflux
Reaction Time 4 - 12 hoursGeneral Procedure
Yield 40 - 60% (Estimated)General Procedure

Table 2: Spectroscopic Data for (+)-Ipalbidine

Spectroscopic MethodExpected Data
¹H NMR (CDCl₃) Characteristic peaks for the indolizidine core and the p-methoxyphenyl group.
¹³C NMR (CDCl₃) Resonances corresponding to the aliphatic and aromatic carbons of the Ipalbidine structure.
Mass Spectrometry (HRMS) Calculated m/z for the molecular ion [M+H]⁺.
Infrared (IR) Absorption bands corresponding to C-H, C=C, and C-O stretching vibrations.
Optical Rotation Specific rotation value for the (+) enantiomer.

Note: Specific peak assignments and values should be compared with literature data for authenticated samples of (+)-Ipalbidine.

Visualizations

Reaction Pathway

G cluster_0 Synthesis of Diketone Precursor cluster_1 Intramolecular McMurry Coupling L-proline L-proline Intermediate_Steps Intermediate_Steps L-proline->Intermediate_Steps Multi-step synthesis Diketone_Precursor Diketone_Precursor This compound This compound Diketone_Precursor->this compound TiCl4, Zn, THF, reflux Intermediate_Steps->Diketone_Precursor

Caption: Synthetic pathway to (+)-Ipalbidine.

Experimental Workflow

G Start Start Prepare_LVT Prepare Low-Valent Titanium Reagent (TiCl4, Zn, THF) Start->Prepare_LVT Add_Diketone Slowly add Diketone Precursor Solution Prepare_LVT->Add_Diketone Reflux Reflux Reaction Mixture Add_Diketone->Reflux Quench Quench with aq. K2CO3 Reflux->Quench Filter Filter through Celite® Quench->Filter Extract Extract with Organic Solvent Filter->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End

Caption: Workflow for the McMurry coupling step.

References

Application Note: High-Efficiency Purification of Synthetic Ipalbidine Using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of synthetic (+)-Ipalbidine, a promising non-addictive analgesic compound. The described protocol utilizes silica (B1680970) gel flash column chromatography, a widely accessible and scalable technique, to achieve high purity and yield of the target alkaloid from a crude synthetic reaction mixture. This document provides a comprehensive experimental protocol, a summary of expected quantitative outcomes, and a graphical representation of the purification workflow, intended for researchers and professionals in drug development and medicinal chemistry.

Introduction

(+)-Ipalbidine is an indolizidine alkaloid that has garnered significant interest in the pharmaceutical industry due to its potent analgesic properties without the addictive potential of traditional opioids.[1] As research into its therapeutic applications progresses, the need for reliable and scalable methods for obtaining high-purity Ipalbidine from synthetic routes is paramount. Chemical synthesis of complex natural products like this compound often results in a crude mixture containing the desired product alongside unreacted starting materials, byproducts, and reaction reagents.

Chromatography is an indispensable tool for the purification of such complex mixtures, with silica gel column chromatography being a particularly effective method for the separation of alkaloids.[2] This application note outlines a detailed protocol for the purification of a key precursor to (+)-Ipalbidine using flash chromatography, a technique that enhances the efficiency of traditional column chromatography by applying moderate pressure. Additionally, a final deprotection and purification step to yield (+)-Ipalbidine is described.

Experimental Protocols

This section provides detailed methodologies for the purification of a synthetic intermediate of (+)-Ipalbidine and the final purification of (+)-Ipalbidine itself.

2.1. Purification of (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one (this compound Precursor)

This protocol is adapted from a documented synthesis of (+)-Ipalbidine and focuses on the purification of a key enaminone intermediate.[3]

  • Materials and Equipment:

    • Crude (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one

    • Silica Gel (230-400 mesh)

    • Acetone (HPLC grade)

    • Glass chromatography column (40 mm internal diameter, 400 mm length)

    • Flash chromatography system (or manual setup with air/nitrogen pressure)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp (254 nm)

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in acetone. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. The packed silica gel bed height should be approximately 200 mm.

    • Sample Loading: Dissolve the crude reaction mixture (e.g., 2.5 g) in a minimal amount of dichloromethane (B109758) (CH₂Cl₂). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

    • Elution: Begin elution with 100% acetone.[3] Maintain a constant flow rate of approximately 5 cm/min solvent front movement.

    • Fraction Collection: Collect fractions (e.g., 20 mL) and monitor the elution of the product by TLC using 100% ethyl acetate (B1210297) as the mobile phase. Visualize the spots under a UV lamp.

    • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one as an off-white solid.

2.2. Final Purification of (+)-Ipalbidine

Following the synthesis from its precursor, the final product requires purification to remove any remaining reagents and byproducts.

  • Materials and Equipment:

    • Crude (+)-Ipalbidine from the final synthesis step

    • Silica Gel (230-400 mesh)

    • Ethyl Acetate (EtOAc, HPLC grade)

    • Hexane (HPLC grade)

    • Triethylamine (B128534) (Et₃N)

    • Glass chromatography column (20 mm internal diameter, 300 mm length)

    • Flash chromatography system

    • Rotary evaporator

    • TLC plates and associated equipment

  • Procedure:

    • Column Packing: Prepare and pack the column with silica gel using a slurry of 10% EtOAc in hexane.

    • Sample Loading: Dissolve the crude (+)-Ipalbidine in a minimal volume of dichloromethane and dry-load it onto silica gel as described in section 2.1.

    • Elution: Elute the column with a mobile phase of 70% EtOAc/hexane containing 1% triethylamine. The triethylamine is added to prevent peak tailing of the basic alkaloid on the acidic silica gel.[3]

    • Fraction Collection and Analysis: Collect fractions and monitor by TLC (mobile phase: 70% EtOAc/hexane with 1% Et₃N).

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure (+)-Ipalbidine. An 80% yield has been reported for the final deprotection and purification step.

Data Presentation

The following table summarizes the quantitative data from the purification of the this compound precursor.

ParameterValueReference
Purification Method SiO₂ Flash Chromatography
Compound (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one
Crude Sample Amount 3.74 g (of ynone precursor)
Purified Product Amount 2.05 g
Yield 96%
Mobile Phase 100% Acetone
Stationary Phase Silica Gel
Purity High (sufficient for subsequent steps)

Note: The yield for the final purification of (+)-Ipalbidine after deprotection has been reported to be 80%.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of synthetic this compound.

experimental_workflow crude_mixture Crude Synthetic This compound Mixture dissolution Dissolution in Minimal Solvent crude_mixture->dissolution dry_loading Dry Loading onto Silica Gel dissolution->dry_loading flash_chromatography Flash Column Chromatography dry_loading->flash_chromatography column_packing Silica Gel Column Preparation column_packing->flash_chromatography fraction_collection Fraction Collection flash_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound

Caption: Workflow for the Purification of Synthetic this compound.

Conclusion

The described flash column chromatography protocol provides an effective and efficient method for the purification of synthetic (+)-Ipalbidine and its precursors. By utilizing silica gel as the stationary phase and appropriate solvent systems, high purity and yield of the target alkaloid can be achieved. The addition of a base like triethylamine to the mobile phase is crucial for mitigating peak tailing and improving separation efficiency for basic compounds like this compound. This application note serves as a valuable resource for researchers and scientists involved in the synthesis and development of this compound and related alkaloids.

References

Determining the Cytotoxicity of Ipalbidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipalbidine, a natural alkaloid, has been identified for its potential therapeutic properties, including nonaddictive analgesic effects.[1] As with any novel compound being considered for further development, a thorough evaluation of its cytotoxic potential is a critical early step. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are fundamental in determining the dose-dependent effects of a compound on cell viability and proliferation, and for elucidating the potential mechanisms of cell death. The following protocols for MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays provide a robust framework for the initial cytotoxic characterization of this compound.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to comprehensively assess the cytotoxicity of this compound. The following assays measure different aspects of cell health:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3][4]

  • LDH Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[5]

  • Annexin V/PI Apoptosis Assay: A flow cytometry-based assay that differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Quantitative data from these assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for organizing experimental results.

Table 1: MTT Assay - Cell Viability upon this compound Treatment

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: LDH Assay - Cytotoxicity of this compound

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0
0.1
1
10
50
100
Maximum LDH Release100

Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is outlined below.

Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Line) cell_seeding 3. Cell Seeding in 96-well plates cell_culture->cell_seeding ipalbidine_prep 2. This compound Stock Solution Preparation treatment 4. Treatment with This compound Dilutions ipalbidine_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Annexin V/PI Assay incubation->apoptosis_assay data_acquisition 6. Data Acquisition (e.g., Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis 7. Data Analysis (IC50 Calculation, Statistical Analysis) data_acquisition->data_analysis Potential_Signaling_Pathways_Affected_by_this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibition ras Ras This compound->ras Modulation bax Bax This compound->bax Upregulation bcl2 Bcl-2 This compound->bcl2 Downregulation akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Ipalbidine as a Molecular Probe in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Availability of Information:

Initial searches for "Ipalbidine" did not yield specific data on a molecule with this name being used as a molecular probe in neuroscience research. It is possible that "this compound" is a novel or less-documented compound, or the name may be a misspelling.

To fulfill the user's request for detailed application notes and protocols, this document will provide a comprehensive guide for a hypothetical molecular probe, designated 'Hypothetical Probe-IPA' (HP-IPA) , designed to target nicotinic acetylcholine (B1216132) receptors (nAChRs). The data, protocols, and pathways described herein are synthesized from established research on well-characterized nAChR ligands and molecular probes used in neuroscience. This information is intended to serve as a representative example and a practical guide for researchers working with similar molecular tools.

Introduction to HP-IPA

HP-IPA is a novel, high-affinity antagonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), the most abundant subtype in the mammalian brain. The α4β2-nAChR is implicated in a variety of cognitive functions and is a key player in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[1][2] HP-IPA can be radiolabeled with positron-emitting isotopes (e.g., ¹⁸F) for in vivo imaging using Positron Emission Tomography (PET) or tagged with fluorescent markers for in vitro applications. Its favorable pharmacokinetic profile and high binding specificity make it an excellent molecular probe for quantifying nAChR density and occupancy in both preclinical and clinical research settings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of HP-IPA based on preclinical evaluations.

Table 1: In Vitro Binding Affinity and Selectivity of HP-IPA

Target ReceptorRadioligandKᵢ (nM)Source
α4β2 nAChR [³H]HP-IPA0.8 In-house data
α7 nAChR[¹²⁵I]α-Bungarotoxin> 1000Selectivity panel
M₁ Muscarinic[³H]Pirenzepine> 1500Selectivity panel
D₂ Dopamine[³H]Raclopride> 2000Selectivity panel
5-HT₂ Serotonin[³H]Ketanserin> 1800Selectivity panel

Table 2: In Vivo Pharmacokinetic Properties of [¹⁸F]HP-IPA in Rodents

ParameterValue
Brain Uptake (SUVmax) 3.5 at 30 min
Thalamus:Cerebellum Ratio 4.2 at 60 min
Plasma Half-life (t½) 45 min
Metabolite Profile >90% parent compound in brain at 60 min

Signaling Pathway

HP-IPA acts as an antagonist at the α4β2 nAChR, thereby blocking the downstream signaling cascade typically initiated by acetylcholine. This includes the modulation of ion channel activity and downstream kinase pathways.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh Acetylcholine nAChR α4β2 nAChR ACh->nAChR Agonist Binding Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens HP_IPA HP-IPA HP_IPA->nAChR Antagonist Binding PI3K_Akt PI3K/Akt Pathway Ion_Channel->PI3K_Akt Activates Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival

Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor and the antagonistic action of HP-IPA.

Experimental Protocols

In Vitro Autoradiography with [³H]HP-IPA

This protocol is designed to visualize and quantify the distribution of α4β2 nAChRs in brain tissue sections.

Materials:

  • [³H]HP-IPA (specific activity ~80 Ci/mmol)

  • Unlabeled HP-IPA (for non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C

  • Cryostat-sectioned brain tissue (e.g., rat, mouse) mounted on slides

  • Phosphor imaging plates or autoradiography film

Procedure:

  • Tissue Preparation: Brain tissue is rapidly frozen and sectioned at 20 µm thickness using a cryostat. Sections are thaw-mounted onto charged microscope slides.

  • Pre-incubation: Slides are pre-incubated in binding buffer for 20 minutes at room temperature to rehydrate the tissue.

  • Incubation: Slides are incubated with 1 nM [³H]HP-IPA in binding buffer for 60 minutes at room temperature. For determination of non-specific binding, a parallel set of slides is incubated with the addition of 10 µM unlabeled HP-IPA.

  • Washing: Slides are washed 2 x 5 minutes in ice-cold wash buffer to remove unbound radioligand.

  • Drying: Slides are briefly dipped in distilled water to remove buffer salts and then dried under a stream of cool air.

  • Exposure: Dried slides are apposed to a phosphor imaging plate or autoradiography film for 2-4 weeks.

  • Imaging and Analysis: The imaging plate is scanned, and the resulting autoradiograms are analyzed using densitometry software. Regional binding is quantified by comparison to co-exposed radioactive standards.

In Vivo PET Imaging with [¹⁸F]HP-IPA in Rodents

This protocol outlines the procedure for a typical preclinical PET imaging study to assess nAChR density.

Materials:

  • [¹⁸F]HP-IPA (radiochemical purity >95%)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline for injection

  • Animal monitoring equipment (respiration, temperature)

Procedure:

  • Animal Preparation: A fasted rodent (e.g., rat) is anesthetized with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance). A tail vein catheter is placed for radiotracer injection.

  • Positioning: The animal is positioned in the PET scanner with the head in the center of the field of view. A transmission scan (CT or other) is acquired for attenuation correction.

  • Radiotracer Injection: A bolus of [¹⁸F]HP-IPA (typically 100-200 µCi) is injected via the tail vein catheter.

  • PET Scan Acquisition: Dynamic PET data are acquired in list mode for 60-90 minutes immediately following injection.

  • Image Reconstruction: The acquired data are reconstructed into a series of time-binned images using an appropriate algorithm (e.g., OSEM3D).

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on the reconstructed images corresponding to brain areas with high (e.g., thalamus) and low (e.g., cerebellum) nAChR density.

    • Time-activity curves (TACs) are generated for each ROI.

    • The binding potential (BP_ND) can be calculated using a reference tissue model with the cerebellum as the reference region.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for utilizing HP-IPA in neuroscience research and the logical relationships between different experimental stages.

G cluster_0 Preclinical Evaluation cluster_1 Clinical Translation cluster_2 Drug Development Application in_vitro In Vitro Characterization (Binding Assays, Autoradiography) in_vivo In Vivo Studies (PET Imaging in Rodents) in_vitro->in_vivo dosimetry Dosimetry & Toxicology in_vivo->dosimetry occupancy Receptor Occupancy Studies (Novel Therapeutics) in_vivo->occupancy human_pet Human PET Studies (Healthy Volunteers) dosimetry->human_pet patient_studies Patient Cohort Imaging (e.g., Alzheimer's Disease) human_pet->patient_studies patient_studies->occupancy efficacy Target Engagement & Efficacy occupancy->efficacy

Caption: Logical progression of HP-IPA from preclinical validation to clinical and drug development applications.

G start Research Question: Investigate nAChR changes in a disease model animal_model Select Animal Model start->animal_model pet_scan Perform PET/CT Scan animal_model->pet_scan synthesis Radiolabel HP-IPA with ¹⁸F synthesis->pet_scan data_analysis Image Reconstruction & Data Analysis pet_scan->data_analysis interpretation Biological Interpretation & Conclusion data_analysis->interpretation

Caption: Experimental workflow for a preclinical PET imaging study using [¹⁸F]HP-IPA.

References

Troubleshooting & Optimization

Technical Support Center: Ipalbidine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Ipalbidine for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a photoactive indolizidine alkaloid naturally found in the seeds of Ipomoea hardwickii. It has demonstrated non-addictive analgesic properties. Like many alkaloids, this compound is a lipophilic molecule, readily soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. However, its aqueous solubility is expected to be low, which can significantly hinder its bioavailability and therapeutic efficacy in in vivo studies, leading to challenges in achieving desired systemic exposure and accurate assessment of its pharmacological effects.

Q2: What are the key physicochemical properties of this compound to consider for solubility enhancement?

A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubilization strategy. Key parameters include:

  • pKa: The predicted pKa of this compound is approximately 10.17 ± 0.30.[1] As a basic compound, its solubility is pH-dependent and will increase in acidic environments where it can form a soluble salt.

  • Chemical Structure: this compound possesses a tertiary amine within its indolizidine core, which is the primary site for protonation and salt formation.

  • Organic Solvent Solubility: this compound is soluble in a range of organic solvents, which can be leveraged in co-solvent systems or solvent evaporation techniques for creating amorphous solid dispersions.[2]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area-to-volume ratio, thereby improving the dissolution rate.

  • Chemical Modifications:

    • pH Adjustment: Lowering the pH of the aqueous vehicle to below the pKa of this compound will lead to its protonation and the formation of a more soluble species.

    • Salt Formation: Creating a salt of this compound with a pharmaceutically acceptable acid can significantly enhance its aqueous solubility.

    • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol) can increase solubility.

    • Surfactants: The use of surfactants to form micelles that encapsulate the lipophilic this compound molecule can increase its apparent solubility in aqueous media.

    • Cyclodextrins: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can encapsulate the this compound molecule, shielding it from the aqueous environment and increasing its solubility.

    • Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization and absorption.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
This compound precipitates out of solution upon preparation or during storage. The concentration of this compound exceeds its solubility in the chosen vehicle. The pH of the solution is not optimal for maintaining solubility. The temperature has changed, affecting solubility.1. Determine the aqueous solubility of this compound at the desired pH and temperature. 2. If using a pH-adjusted buffer, ensure the pH is at least 2 units below the pKa of this compound (i.e., pH < 8). 3. Consider adding a co-solvent (e.g., 10-20% ethanol or PEG 400) to the aqueous vehicle. 4. Prepare a fresh solution before each experiment.
Low and variable drug exposure observed in in vivo pharmacokinetic studies. Poor dissolution of this compound in the gastrointestinal tract. Precipitation of this compound in the physiological pH of the gut.1. Consider formulating this compound as a salt to improve dissolution rate. 2. Explore the use of a solid dispersion of this compound in a hydrophilic polymer to enhance dissolution. 3. Develop a lipid-based formulation (e.g., SEDDS) to maintain this compound in a solubilized state in the GI tract.
Difficulty in preparing a high-concentration dosing solution for animal studies. The intrinsic solubility of this compound is too low for the required dose volume.1. Investigate the use of complexation with cyclodextrins (e.g., HP-β-CD) to significantly increase solubility. 2. Explore the use of micellar solubilization with non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL). 3. A combination of pH adjustment, co-solvents, and complexing agents may be necessary.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination of this compound

Objective: To determine the aqueous solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the solubility of this compound (in mg/mL or µM) against the pH of the buffer.

Protocol 2: Formulation of this compound using a Co-solvent System

Objective: To prepare a clear, stable solution of this compound for in vivo administration using a co-solvent approach.

Methodology:

  • Select a water-miscible co-solvent in which this compound has good solubility (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare a stock solution of this compound in the chosen co-solvent at a high concentration.

  • In a separate vial, prepare the aqueous vehicle (e.g., saline or a buffer at a suitable pH).

  • Slowly add the this compound stock solution to the aqueous vehicle while vortexing or stirring continuously.

  • Visually inspect the final solution for any signs of precipitation.

  • If precipitation occurs, adjust the ratio of the co-solvent to the aqueous vehicle. Start with a low percentage of co-solvent (e.g., 5-10%) and gradually increase it until a clear solution is obtained.

  • Ensure the final concentration of the co-solvent is within the acceptable limits for the animal species being studied.

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Methodology:

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v).

  • Slowly add this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate complex formation.

  • After complexation, filter the solution to remove any undissolved this compound.

  • Determine the concentration of this compound in the final solution to confirm the extent of solubility enhancement.

Signaling Pathway and Experimental Workflow Diagrams

Ipalbidine_Solubility_Workflow cluster_start Initial Assessment cluster_strategies Solubilization Strategies cluster_evaluation Formulation Evaluation This compound This compound Powder Solubility_Test Aqueous Solubility Determination This compound->Solubility_Test Poor Solubility Identified pH_Adjust pH Adjustment (Acidic Buffer) Solubility_Test->pH_Adjust Cosolvent Co-solvent System (e.g., PEG 400) Solubility_Test->Cosolvent Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Solubility_Test->Cyclodextrin Solid_Dispersion Solid Dispersion (e.g., with PVP) Solubility_Test->Solid_Dispersion Stability Physical & Chemical Stability Assessment pH_Adjust->Stability Cosolvent->Stability Cyclodextrin->Stability Solid_Dispersion->Stability InVivo In Vivo Study (Pharmacokinetics) Stability->InVivo Stable Formulation Selected

Caption: Experimental workflow for improving this compound solubility.

Ipalbidine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Spinal Cord) This compound This compound NE_Release Norepinephrine (NE) Release This compound->NE_Release Enhances Alpha1_Receptor α1-Adrenergic Receptor NE_Release->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Analgesia Analgesic Effect Ca_Release->Analgesia Leads to

Caption: Proposed signaling pathway for this compound-induced analgesia.

References

Technical Support Center: Overcoming Challenges in the Purification of Ipalbidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Ipalbidine, achieving high purity is paramount for accurate biological evaluation and potential therapeutic applications. This technical support center provides a comprehensive guide to navigate the common challenges encountered during the purification of this potent indolizidine alkaloid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Extraction - Incomplete extraction from the plant matrix.- Degradation of this compound during extraction.- Ensure the plant material is finely powdered to maximize surface area.- Use an acidified solvent (e.g., methanol (B129727) with 0.1% formic acid) to facilitate the extraction of the basic alkaloid as a salt.- Perform multiple extraction cycles to ensure complete recovery.
Poor Resolution/Peak Tailing in HPLC - Inappropriate column chemistry for a basic compound.- Secondary interactions with residual silanols on the silica-based column.- Mobile phase pH is not optimal.- Use a C18 reversed-phase column, which is a good starting point for alkaloids like this compound.- Employ an end-capped column specifically designed for basic compounds to minimize silanol (B1196071) interactions.- Add a mobile phase modifier like 0.1% formic acid to protonate this compound and reduce peak tailing.
Co-elution with Impurities - Complex sample matrix from crude extracts.- Structurally similar alkaloids or byproducts from synthesis.- Optimize the HPLC gradient to improve separation.- Employ a preliminary purification step such as Solid-Phase Extraction (SPE) to remove major interfering compounds before HPLC.
Difficulty in Crystallization - Presence of impurities inhibiting crystal formation.- Inappropriate solvent system.- Ensure the this compound concentrate is of high purity (>95%) before attempting crystallization.- Screen a variety of solvent systems. A common approach for alkaloids is to dissolve in a minimal amount of a good solvent (e.g., methanol, acetone) and then add a poor solvent (e.g., n-hexane, diethyl ether) until turbidity is observed, followed by slow cooling.
Compound Degradation During Purification - Exposure to harsh pH conditions (highly acidic or alkaline).- Elevated temperatures.- Maintain the pH of solutions within a stable range, avoiding extremes.[1]- Avoid excessive heat during solvent evaporation steps. Use a rotary evaporator at reduced pressure and moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic method for this compound purification?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for the purification of this compound. A C18 column is a recommended starting point, with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with an acidic modifier like 0.1% formic acid to ensure good peak shape for the basic this compound molecule.

Q2: How can I assess the purity of my final this compound sample?

A2: The purity of this compound can be accurately determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to determine purity based on peak area percentage. For a more precise and absolute quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent method that can determine purity without the need for an identical reference standard.

Q3: What are some common impurities I might encounter?

A3: If synthesizing this compound, impurities can arise from starting materials, reagents, or side reactions. For instance, in a multi-step synthesis, byproducts from preceding steps can be carried over. When extracting from natural sources like Ipomoea hardwickii, other co-occurring alkaloids and plant metabolites are the primary impurities.

Q4: Are there any specific storage conditions recommended for purified this compound?

A4: While specific stability data for this compound is limited, as a general practice for alkaloids, it is advisable to store the purified compound in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended. Solutions of this compound should be prepared fresh when possible.

Quantitative Data Summary

The following table summarizes quantitative data related to the synthesis and purification of this compound.

Parameter Method/Route Value Reference
Overall Yield 8-step total synthesis24-26%
Purity (Preparative HPLC) Not Specified>98% achievable
Recovery (Preparative HPLC) Semi-preparative RP-HPLC (for a peptide)~90%

Experimental Protocols

Protocol 1: Column Chromatography for Initial Purification

This protocol is a general guideline for the initial purification of a crude this compound extract using silica (B1680970) gel column chromatography.

  • Column Preparation :

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a small layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and solvent.

  • Sample Loading :

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent.

    • Carefully load the sample onto the top of the column.

  • Elution :

    • Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Solvent Removal :

    • Combine the this compound-containing fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization for Final Purification

This protocol outlines the steps for recrystallization to obtain high-purity this compound crystals.

  • Solvent Selection :

    • In a small test tube, test the solubility of a small amount of the purified this compound in various solvents to find a suitable single solvent (dissolves when hot, but not when cold) or a two-solvent system (one solvent in which it is soluble, and another in which it is insoluble).

  • Dissolution :

    • Place the this compound sample in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a two-solvent system) until the solid just dissolves.

  • Crystallization :

    • If using a two-solvent system, add the "bad" solvent dropwise until the solution becomes cloudy. Then add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Visualizations

Ipalbidine_Purification_Workflow Crude_Extract Crude this compound Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection (TLC Monitoring) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Impure_this compound Impure this compound Solvent_Evaporation->Impure_this compound Recrystallization Recrystallization Impure_this compound->Recrystallization Pure_this compound High-Purity this compound Recrystallization->Pure_this compound Purity_Analysis Purity Analysis (HPLC, qNMR) Pure_this compound->Purity_Analysis

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting_Logic Start HPLC Analysis Issue Poor_Resolution Poor Resolution / Tailing? Start->Poor_Resolution Low_Recovery Low Recovery? Poor_Resolution->Low_Recovery No Check_Column Check Column Chemistry (Use C18, end-capped) Poor_Resolution->Check_Column Yes Inconsistent_RT Inconsistent Retention Times? Low_Recovery->Inconsistent_RT No Check_Extraction Review Extraction Protocol (Acidified solvent, multiple extractions) Low_Recovery->Check_Extraction Yes Check_System Check HPLC System (Pump, temperature control) Inconsistent_RT->Check_System Yes Optimize_Mobile_Phase Optimize Mobile Phase (Add 0.1% Formic Acid) Check_Column->Optimize_Mobile_Phase Sample_Prep Improve Sample Prep (SPE) Check_Extraction->Sample_Prep Degas_Solvents Degas Mobile Phase Check_System->Degas_Solvents

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Technical Support Center: Enhancing the Stability of Ipalbidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ipalbidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

1. Why is my this compound solution changing color?

A change in the color of your this compound solution could indicate degradation. This compound, as a photoactive alkaloid, may be susceptible to degradation upon exposure to light (photolysis) or oxidation, which can result in the formation of colored degradants.

  • Troubleshooting Steps:

    • Protect from Light: Store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light.

    • Inert Atmosphere: If oxidation is suspected, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Use of Antioxidants: Consider the addition of antioxidants to the formulation. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and chelating agents like EDTA.

    • pH Check: Ensure the pH of your solution is within a stable range. Extreme pH values can catalyze degradation reactions.

2. My this compound solution has become cloudy or has formed a precipitate. What should I do?

Precipitation can occur due to several factors, including poor solubility in the chosen solvent system, changes in temperature, or pH shifts that affect the ionization and solubility of this compound.

  • Troubleshooting Steps:

    • Solubility Check: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. Ensure you are using an appropriate solvent. For aqueous solutions, the use of co-solvents or solubilizing agents may be necessary.

    • pH Adjustment: The solubility of alkaloids is often pH-dependent. Adjusting the pH of the solution might help to redissolve the precipitate. For basic alkaloids, solubility is generally higher at acidic pH.

    • Temperature Control: Store the solution at the recommended temperature. This compound powder is recommended to be stored at -20°C[1]. Solutions should be stored under conditions that do not promote precipitation. For some compounds, warming the solution slightly or using an ultrasonic bath can help in solubilization[2].

    • Consider Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their aqueous solubility and stability.

3. I am seeing new peaks in my HPLC analysis of an aged this compound solution. What are they?

The appearance of new peaks in an HPLC chromatogram of an aged this compound solution likely indicates the formation of degradation products. To identify the nature of these degradants, a forced degradation study is recommended.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Expose this compound solutions to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products[3][4]. This will help in understanding the degradation pathways.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can provide clues to their structures.

    • Develop a Stability-Indicating Method: The HPLC method should be capable of separating the main this compound peak from all potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

While specific stability data for this compound solutions is limited, general best practices for alkaloids suggest the following:

  • Temperature: For long-term storage, it is recommended to store stock solutions at or below -20°C. For short-term use, refrigeration (2-8°C) is advisable.

  • Light: Protect solutions from light by using amber-colored containers or by wrapping the container in foil.

  • pH: The optimal pH for stability needs to be determined experimentally. Generally, a slightly acidic pH is often beneficial for the stability of basic alkaloids.

  • Container: Use tightly sealed, inert containers to prevent solvent evaporation and contamination.

Q2: How can I perform a forced degradation study for this compound?

A forced degradation study involves subjecting the drug to stress conditions to accelerate its degradation. This helps in identifying potential degradation products and establishing a stability-indicating analytical method.

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Heat solution at elevated temperatures (e.g., 60-80°C)
Photodegradation Expose solution to light (e.g., ICH-specified light conditions)

Note: The extent of degradation should be targeted to be around 10-30% to ensure that the primary degradation products are formed and can be adequately studied.

Q3: What are some general strategies to enhance the stability of this compound in solution?

Several formulation strategies can be employed to improve the stability of alkaloid solutions.

  • pH Optimization: The stability of a drug in solution is often pH-dependent. A pH-rate profile study should be conducted to determine the pH at which the degradation rate is minimal. Buffers such as citrate, acetate, or phosphate (B84403) can be used to maintain the optimal pH.

  • Use of Antioxidants: To prevent oxidative degradation, antioxidants can be added to the formulation. Examples include ascorbic acid, sodium metabisulfite, and chelating agents like disodium (B8443419) edetate (EDTA) which sequester metal ions that can catalyze oxidation.

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate the drug molecule, protecting it from degradation and enhancing its solubility.

  • Lyophilization (Freeze-Drying): For long-term storage, this compound solutions can be lyophilized to create a stable solid powder that can be reconstituted before use. This process removes water, which is often involved in degradation pathways like hydrolysis.

  • Co-solvents: The use of co-solvents can sometimes enhance the stability of a drug in solution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on experimental results.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for separating a drug from its degradation products.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B, and gradually increase it over the run time. A typical starting point could be 10% B, increasing to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and determine the optimal wavelength for this compound and its degradation products.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Sample Preparation: Prepare this compound solutions in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components).

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the this compound peak from all degradation product peaks generated during forced degradation studies.

Protocol 2: pH-Rate Profile Study for this compound

This study will help determine the pH at which this compound is most stable.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers that do not interfere with the HPLC analysis.

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k).

  • pH-Rate Profile: Plot the logarithm of the degradation rate constant (log k) versus pH. The pH at which the rate constant is lowest is the pH of maximum stability.

Visualizations

Ipalbidine_Degradation_Pathways cluster_stress Stress Factors This compound This compound in Solution Degradation_Products Degradation Products This compound->Degradation_Products Degradation pH pH (Acid/Base) pH->Degradation_Products Light Light (Photolysis) Light->Degradation_Products Temperature Temperature (Thermolysis) Temperature->Degradation_Products Oxygen Oxygen (Oxidation) Oxygen->Degradation_Products Stability_Enhancement_Workflow Start This compound Solution Stability Issue Identified Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Method Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method Identify_Degradants Identify Degradation Products (LC-MS) Forced_Degradation->Identify_Degradants pH_Profile Conduct pH-Rate Profile Study HPLC_Method->pH_Profile Formulation_Strategy Select Stabilization Strategy pH_Profile->Formulation_Strategy pH_Adjustment pH Adjustment & Buffers Formulation_Strategy->pH_Adjustment Antioxidants Add Antioxidants Formulation_Strategy->Antioxidants Cyclodextrins Use Cyclodextrins Formulation_Strategy->Cyclodextrins Lyophilization Lyophilization Formulation_Strategy->Lyophilization Final_Formulation Optimized Stable Formulation pH_Adjustment->Final_Formulation Antioxidants->Final_Formulation Cyclodextrins->Final_Formulation Lyophilization->Final_Formulation Troubleshooting_Logic Start Problem with this compound Solution Issue What is the issue? Start->Issue Color_Change Color Change Issue->Color_Change Color Change Precipitate Precipitation / Cloudiness Issue->Precipitate Precipitate New_Peaks New HPLC Peaks Issue->New_Peaks New Peaks Protect_Light Protect from light Color_Change->Protect_Light Inert_Atmosphere Use inert atmosphere Color_Change->Inert_Atmosphere Add_Antioxidant Consider antioxidants Color_Change->Add_Antioxidant Check_Solubility Verify solvent/solubility Precipitate->Check_Solubility Adjust_pH Adjust pH Precipitate->Adjust_pH Control_Temp Control temperature Precipitate->Control_Temp Forced_Degradation Perform forced degradation New_Peaks->Forced_Degradation LCMS_Analysis Identify peaks with LC-MS New_Peaks->LCMS_Analysis

References

Addressing variability in Ipalbidine analgesic assay results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center Header

Welcome to the technical support center for Ipalbidine analgesic assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during in-vivo analgesic testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action for analgesia?

This compound is a photoactive alkaloid isolated from the seeds of Ipomoea hardwickii.[1] Its analgesic effects are believed to be central in origin, acting primarily on supraspinal structures.[1] Research suggests that this compound's analgesic properties are closely linked to the central norepinephrinergic system. It likely acts by indirectly stimulating alpha-1 adrenergic receptors, while not significantly affecting alpha-2 or beta receptors.[1]

Q2: Which are the most common in-vivo assays to assess the analgesic effect of this compound?

The most common in-vivo assays for evaluating the analgesic potential of centrally acting agents like this compound are the hot plate test and the tail-flick test .[2] These tests measure the response to thermal pain stimuli and are widely used to screen for the efficacy of new analgesic compounds.[3]

Q3: What are the key differences between the hot plate and tail-flick tests?

The hot plate test and the tail-flick test both assess thermal pain, but they involve different levels of the central nervous system. The tail-flick test is primarily a spinal reflex, while the hot plate test involves supraspinal (brainstem and cortical) pathways. This makes the hot plate test a more comprehensive assessment of pain perception and response.

Q4: How can I minimize variability in my this compound analgesic assay results?

Minimizing variability is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Strict Protocol Adherence: Consistently follow standardized protocols for animal handling, drug administration, and data collection.

  • Environmental Control: Maintain a controlled laboratory environment with consistent temperature, humidity, lighting, and noise levels.

  • Animal Acclimatization: Allow animals to acclimate to the testing room and equipment to reduce stress-induced variability.

  • Consistent Animal Characteristics: Use animals of the same species, strain, sex, and age, as these factors can influence pain perception and drug metabolism.

  • Blinding: Whenever possible, the experimenter should be blind to the treatment groups to prevent observer bias.

Troubleshooting Guides

Issue 1: High Variability in Baseline Latency Times in the Hot Plate Test

Possible Causes:

  • Inconsistent Plate Temperature: Fluctuations in the hot plate surface temperature can lead to variable responses.

  • Inadequate Acclimatization: Animals that are not properly accustomed to the testing environment may exhibit stress-induced hyperalgesia or erratic behavior.

  • Learned Behavior: Repeated testing can lead to learned responses, where animals jump or lick their paws more quickly, not necessarily due to pain.

  • Observer Variability: Different researchers may have slightly different criteria for judging the pain response (e.g., paw licking vs. jumping).

Troubleshooting Steps:

  • Calibrate and Verify Hot Plate Temperature: Regularly check the surface temperature of the hot plate with a calibrated thermometer to ensure it is stable and accurate.

  • Standardize Acclimatization Period: Implement a consistent acclimatization period for all animals before testing (e.g., 30-60 minutes in the testing room).

  • Handle Animals Gently: Minimize stress during handling and placement on the hot plate.

  • Define Clear Endpoints: Establish and adhere to clear, objective endpoints for the pain response (e.g., first sign of hind paw licking or jumping).

  • Randomize Testing Order: Randomize the order in which animals from different treatment groups are tested to minimize time-of-day effects.

Issue 2: Inconsistent Results in the Tail-Flick Test

Possible Causes:

  • Inconsistent Heat Source Intensity: Variations in the intensity of the heat source can lead to inconsistent tail-flick latencies.

  • Variable Tail Position: The distance of the tail from the heat source and the specific location on the tail being stimulated can affect the results.

  • Changes in Skin Temperature: The baseline temperature of the tail can influence the latency to flick.

  • Animal Restraint Stress: Improper or inconsistent restraint can cause stress, which may alter pain perception.

Troubleshooting Steps:

  • Calibrate Heat Source: Regularly calibrate the radiant heat source to ensure consistent energy output.

  • Standardize Tail Placement: Use a guide to ensure that the heat is always applied to the same spot on the tail (e.g., 3 cm from the tip).

  • Control Ambient Temperature: Maintain a consistent ambient temperature in the testing room to minimize variations in the animals' baseline tail temperature.

  • Habituate to Restraint: Acclimatize the animals to the restraining device before the experiment to reduce stress.

  • Monitor for Tissue Damage: Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage to the tail.

Issue 3: this compound Shows Lower Than Expected Analgesic Effect

Possible Causes:

  • Suboptimal Drug Formulation: The solubility and stability of this compound in the chosen vehicle may be poor, leading to inaccurate dosing.

  • Pharmacokinetic Issues: The route of administration, dose, or timing of the measurement may not be optimal for this compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Tolerance Development: If animals have been repeatedly exposed to this compound or other analgesics, they may develop tolerance.

  • Interaction with Other Factors: The analgesic effect of this compound may be influenced by factors such as the animal's diet, gut microbiome, or underlying health status.

Troubleshooting Steps:

  • Verify Formulation: Ensure this compound is fully dissolved and stable in the vehicle. Consider formulation optimization studies if solubility is an issue.

  • Conduct a Dose-Response Study: Perform a dose-response study to determine the optimal analgesic dose of this compound.

  • Perform a Time-Course Study: Measure the analgesic effect at multiple time points after administration to identify the peak effect time.

  • Use Naive Animals: Ensure that the animals used in the study have not been previously exposed to analgesics.

  • Control for Confounding Factors: Standardize the diet and housing conditions of the animals.

Data Presentation

Table 1: Example of Hot Plate Assay Data with High Variability
Animal IDTreatment GroupBaseline Latency (s)Post-treatment Latency (s)
1Vehicle8.28.5
2Vehicle12.511.9
3Vehicle7.88.1
4This compound (10 mg/kg)9.115.2
5This compound (10 mg/kg)14.225.8
6This compound (10 mg/kg)8.514.7

This table illustrates a common issue where high variability in baseline latency can make it difficult to interpret the drug's effect.

Table 2: Example of Improved Hot Plate Assay Data After Troubleshooting
Animal IDTreatment GroupBaseline Latency (s)Post-treatment Latency (s)
1Vehicle9.19.3
2Vehicle9.59.6
3Vehicle9.39.4
4This compound (10 mg/kg)9.218.5
5This compound (10 mg/kg)9.619.1
6This compound (10 mg/kg)9.418.8

This table shows more consistent baseline data, leading to a clearer interpretation of this compound's analgesic effect.

Experimental Protocols

Hot Plate Test Protocol
  • Apparatus: A commercially available hot plate apparatus with a temperature controller and an open-ended cylindrical restrainer.

  • Procedure:

    • Set the hot plate temperature to a constant 55 ± 0.5°C.

    • Acclimatize the animal to the testing room for at least 30 minutes.

    • Gently place the animal on the hot plate and immediately start a timer.

    • Observe the animal for signs of pain, such as hind paw licking or jumping.

    • Record the latency (in seconds) for the first pain response.

    • If no response is observed within a predetermined cut-off time (e.g., 30 seconds), remove the animal to prevent tissue damage and record the latency as the cut-off time.

    • Administer this compound or vehicle and repeat the test at predetermined time points.

Tail-Flick Test Protocol
  • Apparatus: A tail-flick analgesiometer with a radiant heat source and a sensor to detect the tail flick.

  • Procedure:

    • Gently restrain the animal in a suitable holder, leaving the tail exposed.

    • Acclimatize the animal to the restrainer before testing.

    • Position the tail over the radiant heat source at a standardized distance.

    • Activate the heat source and start a timer.

    • The timer will automatically stop when the animal flicks its tail. Record this latency.

    • Set a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.

    • Administer this compound or vehicle and repeat the test at predetermined time points.

Visualizations

Ipalbidine_Signaling_Pathway This compound This compound Neuron Presynaptic Norepinephrine Neuron This compound->Neuron Acts on NE Norepinephrine (NE) Neuron->NE Releases Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Binds to PostsynapticNeuron Postsynaptic Neuron Alpha1->PostsynapticNeuron Activates Analgesia Analgesic Effect PostsynapticNeuron->Analgesia Leads to

Caption: Proposed signaling pathway for this compound-induced analgesia.

References

Minimizing side product formation in Ipalbidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ipalbidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing the formation of side products during the synthesis of this promising analgesic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the key challenges associated with each?

A1: The three most prevalent synthetic strategies for this compound are the Pictet-Spengler reaction, radical cyclization, and 1,3-dipolar cycloaddition. Each route presents unique challenges:

  • Pictet-Spengler Reaction: This is a classic method for constructing the tetrahydro-β-carboline core of this compound. The primary challenges include controlling stereoselectivity (formation of cis/trans isomers) and preventing racemization. The reaction is also sensitive to the choice of acid catalyst and reaction temperature.[1][2][3]

  • Radical Cyclization: This approach, often a 6-exo-trig cyclization, is effective for forming the indolizidine core. The main challenge lies in controlling the regioselectivity to favor the desired 6-exo cyclization over the competing 5-exo pathway.[4][5]

  • 1,3-Dipolar Cycloaddition: This method typically involves the reaction of a nitrone with an alkene to form an isoxazolidine (B1194047) intermediate, which is then converted to the this compound core. Key challenges include controlling the regio- and stereoselectivity of the cycloaddition and potential side reactions during subsequent transformations.

Q2: How can I purify this compound from reaction side products?

A2: Purification of this compound, an alkaloid, often involves standard chromatographic techniques. Due to its basic nature, special considerations may be necessary:

  • Column Chromatography: Silica (B1680970) gel is a common stationary phase. To prevent peak tailing, a small amount of a basic modifier, such as triethylamine (B128534) (Et3N), can be added to the eluent. A typical eluent system might be a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) in hexanes, with ~1% Et3N.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity samples, reverse-phase prep-HPLC is an effective method. A common mobile phase would be a gradient of acetonitrile (B52724) in water with a trifluoroacetic acid (TFA) or formic acid modifier.

  • Crystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.

Troubleshooting Guides

Pictet-Spengler Reaction Route

Problem 1.1: Low yield of the desired this compound precursor.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inappropriate Acid Catalyst The choice of acid is critical. If using a weak acid like acetic acid yields poor results, consider switching to a stronger acid such as trifluoroacetic acid (TFA) or a Lewis acid like BF3·OEt2.A stronger acid can more effectively catalyze the formation of the iminium ion, leading to an increased reaction rate and higher yield.
Suboptimal Reaction Temperature If the reaction is performed at room temperature with low conversion, gentle heating may be required. Conversely, if significant degradation or side product formation is observed, running the reaction at a lower temperature may improve the yield of the desired product.Increasing the temperature can overcome the activation energy barrier, while lowering it can reduce the rate of side reactions.
Presence of Water Water can interfere with the formation of the iminium ion intermediate. Ensure all reagents and solvents are anhydrous.The exclusion of water will favor the formation of the iminium ion, leading to a higher yield of the cyclized product.

Problem 1.2: Formation of diastereomeric mixtures (cis/trans isomers).

Potential Cause Troubleshooting Suggestion Expected Outcome
Thermodynamic vs. Kinetic Control The cis isomer is often the kinetically favored product, formed at lower temperatures. The trans isomer may be the thermodynamically more stable product, favored at higher temperatures or with longer reaction times.Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can favor the formation of the cis isomer. Conversely, heating the reaction mixture may lead to equilibration and favor the more stable trans isomer.
Choice of Solvent and Catalyst The solvent and acid catalyst can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.Experiment with different solvents (e.g., protic vs. aprotic) and acid catalysts to optimize the ratio of the desired diastereomer. For example, in some cases, acetonitrile has been shown to favor the formation of the cis isomer.
Radical Cyclization Route (6-exo-trig)

Problem 2.1: Formation of the undesired 5-exo cyclization product.

Potential Cause Troubleshooting Suggestion Expected Outcome
Reaction Concentration High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.Performing the reaction under high dilution conditions (slow addition of the radical initiator and tin hydride) will favor the intramolecular 6-exo cyclization.
Stereoelectronics of the Precursor The conformation of the radical precursor can influence the regioselectivity of the cyclization.Modifications to the precursor structure, such as the introduction of bulky protecting groups, may favor a conformation that leads to the desired 6-exo product.

Problem 2.2: Incomplete reaction or low yield.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inefficient Radical Initiation The radical initiator (e.g., AIBN) may be old or decomposed. The reaction temperature may not be optimal for the chosen initiator.Use a fresh batch of the radical initiator. Ensure the reaction is conducted at the appropriate temperature for the chosen initiator (e.g., refluxing toluene (B28343) for AIBN).
Premature Radical Quenching The presence of radical scavengers (e.g., oxygen) can terminate the radical chain reaction.Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).
1,3-Dipolar Cycloaddition Route

Problem 3.1: Low regioselectivity or stereoselectivity in the cycloaddition step.

Potential Cause Troubleshooting Suggestion Expected Outcome
Frontier Molecular Orbital (FMO) Mismatch The electronics of the nitrone (1,3-dipole) and the alkene (dipolarophile) determine the regioselectivity.Modify the electronic properties of the reactants. For example, using an electron-withdrawing group on the dipolarophile can alter the FMO energies and improve regioselectivity.
Steric Hindrance Steric bulk on the nitrone or alkene can influence the facial selectivity of the cycloaddition.The use of chiral auxiliaries or catalysts can control the stereochemical outcome of the reaction.

Problem 3.2: Side reactions during the conversion of the isoxazolidine intermediate.

Potential Cause Troubleshooting Suggestion Expected Outcome
Harsh Reaction Conditions for Ring Opening The conditions used to cleave the N-O bond of the isoxazolidine can lead to decomposition or undesired rearrangements.Screen for milder reductive cleavage conditions. For example, using zinc in acetic acid or catalytic hydrogenation (e.g., Pd/C, H2) can be effective.
Instability of Intermediates The amino alcohol intermediate formed after ring opening may be unstable.Protect the amino group before proceeding with further transformations, such as oxidation to the ketone.

Experimental Protocols

Key Experiment: 6-exo-trig Radical Cyclization for this compound Synthesis

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation of the Radical Precursor: Synthesize the appropriate N-alkenyl-α-selenoamide precursor according to established literature procedures.

  • Degassing the Solvent: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place anhydrous toluene. Degas the toluene by bubbling argon through it for at least 30 minutes.

  • Reaction Setup: Dissolve the radical precursor in the degassed toluene. In a separate flask, prepare a solution of tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in degassed toluene.

  • Slow Addition: Heat the solution of the radical precursor to reflux (approximately 110 °C). Add the Bu3SnH and AIBN solution dropwise to the refluxing mixture over several hours (e.g., 8 hours) using a syringe pump. This slow addition is crucial to maintain a low concentration of the tin hydride and favor the intramolecular cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. To remove tin residues, the crude product can be partitioned between acetonitrile and hexane (B92381); the tin compounds will preferentially partition into the hexane layer.

Visualizations

pictet_spengler_pathway Tryptamine Tryptamine Derivative Imine Imine Intermediate Tryptamine->Imine + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion Imine->Iminium Acid Catalyst Spiroindolenine Spiroindolenine Intermediate Iminium->Spiroindolenine Electrophilic Attack at C3 Carbocation Carbocation Intermediate Spiroindolenine->Carbocation Rearrangement Product This compound Precursor Carbocation->Product Deprotonation Side_Product Racemized Product / Diastereomer Carbocation->Side_Product Epimerization

Caption: Pictet-Spengler reaction pathway for this compound synthesis.

radical_cyclization_workflow Precursor Alkenyl Radical Precursor Alkyl_Radical Alkyl Radical Precursor->Alkyl_Radical Initiator Radical_Initiation Radical Initiation (e.g., AIBN, Bu3SnH) Radical_Initiation->Alkyl_Radical Exo_Product 6-exo Cyclized Product (Desired) Alkyl_Radical->Exo_Product 6-exo-trig Cyclization Endo_Product 5-exo Cyclized Product (Side Product) Alkyl_Radical->Endo_Product 5-exo-trig Cyclization This compound This compound Exo_Product->this compound Further Transformations

Caption: Workflow for the 6-exo-trig radical cyclization in this compound synthesis.

dipolar_cycloaddition_logic cluster_0 1,3-Dipolar Cycloaddition cluster_1 Reductive Ring Opening cluster_2 Final Transformations Nitrone Nitrone Isoxazolidine Isoxazolidine Intermediate Nitrone->Isoxazolidine Alkene Alkene Alkene->Isoxazolidine Amino_Alcohol Amino Alcohol Intermediate Isoxazolidine->Amino_Alcohol Reduction (e.g., Zn/AcOH) Keto_Amine Keto-Amine Amino_Alcohol->Keto_Amine Oxidation Ipalbidine_Core This compound Core Keto_Amine->Ipalbidine_Core Cyclization

Caption: Logical flow of the 1,3-dipolar cycloaddition route to this compound.

References

Technical Support Center: Scaling Up Ipalbidine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of Ipalbidine. Our resources are designed to address specific challenges encountered during experimental work, ensuring a smoother transition from laboratory-scale synthesis to preclinical production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on two prominent synthetic routes: the 1,3-Dipolar Cycloaddition Route and the Radical Cyclization Route.

Route 1: 1,3-Dipolar Cycloaddition

Issue 1: Low or No Yield of the Cycloaddition Product

  • Question: My 1,3-dipolar cycloaddition reaction to form the core indolizidine structure of this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Stability of the 1,3-Dipole: Nitrones, often used as 1,3-dipoles in this synthesis, can be unstable. It is often preferable to generate them in situ. If you are using an isolated nitrone, verify its purity and ensure it has been stored under appropriate conditions (e.g., inert atmosphere, low temperature). For in situ generation, ensure the precursor's purity.

    • Purity of the Dipolarophile: The alkene component should be pure and free from any contaminants that could inhibit the reaction.

    • Reaction Conditions:

      • Solvent: While some cycloadditions are not highly sensitive to solvent polarity, others are. Toluene (B28343) is a common solvent for these reactions. If yields are low, consider screening other aprotic solvents of varying polarity.

      • Temperature: The reaction rate is temperature-dependent. If the reaction is slow at room temperature, gentle heating might be necessary. However, excessive heat can lead to decomposition. A temperature screening study is advisable. For thermally sensitive substrates, conducting the reaction at a lower temperature for a longer duration may be beneficial.[1]

      • Concentration: Low reactant concentrations can lead to slow reaction rates. However, at higher concentrations, dimerization of the 1,3-dipole can become a significant side reaction.[1] Slow addition of the 1,3-dipole precursor to the dipolarophile solution can mitigate dimerization.[1]

    • Side Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of side products.

Issue 2: Poor Regio- or Stereoselectivity

  • Question: The 1,3-dipolar cycloaddition is producing a mixture of regioisomers or stereoisomers, complicating purification. How can I improve the selectivity?

  • Answer: Achieving high selectivity is crucial for an efficient synthesis.

    • Frontier Molecular Orbital (FMO) Theory: The regioselectivity of 1,3-dipolar cycloadditions can often be predicted by FMO theory. Analyze the HOMO and LUMO energies of the nitrone and the alkene to determine the favored interaction. Electron-donating or -withdrawing groups on either reactant can alter these energies and, consequently, the regioselectivity.

    • Steric Hindrance: The steric bulk of substituents on both the dipole and dipolarophile can significantly influence which regio- and stereoisomer is formed.

    • Catalysis: The use of a Lewis acid catalyst can enhance both the rate and selectivity of the reaction by coordinating to either the dipole or the dipolarophile, thereby lowering the energy of the desired transition state.

Route 2: 6-exo-trig Radical Cyclization

Issue 1: Inefficient Radical Cyclization

  • Question: The key 6-exo-trig radical cyclization step in my this compound synthesis is inefficient, leading to low yields of the desired indolizidine core. What are the common pitfalls and solutions?

  • Answer: Radical cyclizations are powerful but can be sensitive to reaction conditions.

    • Radical Initiator and Precursor: Ensure the radical initiator (e.g., AIBN) and the radical precursor are pure. The concentration of the initiator is critical; too little will result in a slow reaction, while too much can lead to undesired side reactions.

    • Reducing Agent: Tributyltin hydride (Bu3SnH) is a common reagent for these reactions. However, due to the toxicity of tin compounds, alternative, less toxic reducing agents like tris(trimethylsilyl)silane (B43935) (TTMSS) can be considered, especially for scale-up. The slow addition of the reducing agent via syringe pump is often crucial to maintain a low concentration of the radical intermediate, which minimizes side reactions such as direct reduction of the radical precursor before cyclization.[2]

    • Solvent and Temperature: Refluxing toluene is a common condition for these cyclizations.[2] The solvent should be thoroughly degassed to remove oxygen, which can quench the radical intermediates.

    • Reaction Rate: 6-exo-trig cyclizations are generally favored according to Baldwin's rules. However, the rate can be influenced by the substituents on the radical and the alkene.

Issue 2: Formation of Side Products

  • Question: I am observing significant formation of side products, such as the uncyclized reduced product or oligomers. How can I minimize these?

  • Answer: The formation of side products is a common challenge in radical reactions.

    • Concentration: High concentrations of the radical precursor can lead to intermolecular reactions (oligomerization) instead of the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.

    • Slow Addition: As mentioned, the slow addition of the tin hydride is a critical technique to keep the concentration of the radical low and favor cyclization over direct reduction or other side reactions.

    • Temperature Control: While radical reactions often require thermal initiation, excessive temperatures can promote side reactions and decomposition.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to this compound is more suitable for preclinical scale-up?

A1: Both the 1,3-dipolar cycloaddition and the 6-exo-trig radical cyclization routes have been successfully employed for the total synthesis of this compound. A synthesis utilizing a 6-endo-trig cyclization followed by a C-H arylation has been reported to produce (+)-Ipalbidine in 8 steps with an overall yield of 24-26%. The choice for scale-up depends on several factors:

  • Overall Yield and Step Count: A shorter synthesis with a higher overall yield is generally preferred.

  • Reagent Cost and Safety: The cost and toxicity of reagents are critical considerations for large-scale synthesis. For instance, the use of tributyltin hydride in the radical cyclization route poses toxicity concerns, warranting exploration of safer alternatives.

  • Purification and Isolation: The ease of purification of intermediates and the final product at each stage is crucial. Routes that yield crystalline intermediates can be advantageous for large-scale purification.

  • Robustness and Reproducibility: The chosen route should be robust and consistently provide the desired product in high purity.

Q2: What are the main challenges in purifying this compound and its intermediates?

A2: The purification of indolizidine alkaloids like this compound can be challenging due to their basic and polar nature.

  • Chromatography: Normal-phase silica (B1680970) gel chromatography can be effective, but streaking of the polar, basic compounds is common. Using a more polar eluent system or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation. Reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective alternatives.

  • Crystallization: Whenever possible, purification by crystallization is highly desirable for scale-up as it is more cost-effective and scalable than chromatography.

  • Acid-Base Extraction: Acid-base extractions can be used for purification. However, if the alkaloid has a high affinity for the aqueous phase even after basification, extraction with a more polar organic solvent or multiple extractions may be necessary.

Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring the purity of this compound?

A3: A combination of analytical techniques is essential:

  • TLC and LC-MS: For rapid monitoring of reaction progress and identification of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. Chiral HPLC may be necessary to determine enantiomeric excess if an asymmetric synthesis is performed.

  • Mass Spectrometry (MS): For confirming the molecular weight of the product.

Data Presentation

Table 1: Comparison of Key Synthetic Routes to (+)-Ipalbidine

Parameter6-endo-trig Cyclization / C-H Arylation Route6-exo-trig Radical Cyclization Route1,3-Dipolar Cycloaddition Route
Number of Steps 8Information not readily availableInformation not readily available
Overall Yield 24-26%Information not readily availableInformation not readily available
Key Reactions 6-endo-trig cyclization, C-H arylation6-exo-trig radical cyclization1,3-dipolar cycloaddition
Scalability Notes Concise and high-yielding at lab scale.Use of toxic tin reagents is a concern for scale-up.Generally a robust reaction, but selectivity can be an issue.
Starting Material Boc-L-prolineN-Boc (S)-prolineNitrone and p-methoxy(allyl)benzene
Final Product Purity >99% ee>99% eeRacemic mixture (as per the formal synthesis)

Experimental Protocols

Protocol 1: Synthesis of (+)-Ipalbidine via 6-exo-trig Radical Cyclization (Based on Clive et al.)

This protocol outlines the key radical cyclization step.

  • Preparation of the Cyclization Precursor: The precursor is synthesized from N-Boc (S)-proline, which is converted to (2S)-2-[(phenylselanyl)methyl]pyrrolidine. This is then alkylated with 2-bromo-1-(4-methoxyphenyl)ethan-1-one and reacted with vinyllithium.

  • Radical Cyclization:

    • A solution of the cyclization precursor in refluxing toluene is prepared under an inert atmosphere.

    • A solution of tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in toluene is added slowly via syringe pump over several hours (e.g., 8 hours).

    • The reaction is monitored by TLC until the starting material is consumed.

  • Workup and Purification:

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield the cyclized product.

  • Subsequent Steps: The cyclized product undergoes dehydration (e.g., with P2O5, H3PO4) and demethylation (e.g., with BBr3) to afford (+)-Ipalbidine.

Protocol 2: Formal Synthesis of (±)-Ipalbidine via 1,3-Dipolar Cycloaddition (Based on Iida et al.)

This protocol describes the key cycloaddition and subsequent transformations.

  • 1,3-Dipolar Cycloaddition:

    • The nitrone is reacted with p-methoxy(allyl)benzene in a suitable solvent (e.g., toluene).

    • The reaction proceeds with high regio- and stereoselectivity to give the trans-hexahydropyrroloisoxazole.

  • Reduction and Functional Group Manipulations:

    • The cycloaddition product is reduced with zinc in aqueous acetic acid to yield an aminoalcohol.

    • The amino group is protected (e.g., as a carbamate), the alcohol is oxidized (e.g., Collins oxidation), and the protecting group is removed to yield an amino ketone.

  • Final Cyclization:

    • The amino ketone is N-formylated and then oxidized.

    • Treatment of the resulting ketoformate with a base (e.g., aluminium t-butoxide) induces cyclization to furnish the key bicyclic ketone intermediate, completing the formal synthesis of (±)-Ipalbidine.

Mandatory Visualization

Ipalbidine_Synthesis_Workflow cluster_route1 Route 1: 6-exo-trig Radical Cyclization cluster_route2 Route 2: 1,3-Dipolar Cycloaddition start1 N-Boc (S)-proline inter1_1 Cyclization Precursor start1->inter1_1 Multi-step inter1_2 Cyclized Intermediate inter1_1->inter1_2 6-exo-trig Radical Cyclization (Bu3SnH, AIBN) final1 (+)-Ipalbidine inter1_2->final1 Dehydration & Demethylation start2_1 Nitrone inter2_1 Cycloaddition Product start2_1->inter2_1 1,3-Dipolar Cycloaddition start2_2 p-methoxy(allyl)benzene start2_2->inter2_1 1,3-Dipolar Cycloaddition inter2_2 Bicyclic Ketone Intermediate inter2_1->inter2_2 Reduction & Oxidation final2 (±)-Ipalbidine inter2_2->final2 Final Steps

Caption: Comparative workflows for the synthesis of this compound.

Ipalbidine_Signaling_Pathway This compound This compound alpha1_receptor α1-Adrenergic Receptor This compound->alpha1_receptor Binds to gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Induces ca2_release->pkc Co-activates cellular_response Cellular Response (Analgesia) ca2_release->cellular_response Modulates pkc->cellular_response Phosphorylates Target Proteins

Caption: Signaling pathway of this compound's analgesic action.

References

Technical Support Center: Enhancing the Oral Bioavailability of Ipalbidine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature lacks specific studies on the oral formulation of Ipalbidine to enhance its bioavailability. Therefore, this technical support center provides a comprehensive guide for a representative poorly soluble, highly permeable compound, categorized as Biopharmaceutics Classification System (BCS) Class II, using this compound as a conceptual model. The experimental protocols, data, and troubleshooting advice are based on established principles and common practices in pharmaceutical formulation development for compounds with similar characteristics.

This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges of improving the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an oral formulation for a poorly soluble compound like this compound?

A1: The main obstacle for a BCS Class II compound is its low aqueous solubility, which is the rate-limiting step for its absorption after oral administration. Even if the compound has high permeability across the intestinal wall, it must first dissolve in the gastrointestinal fluids to be absorbed. Key challenges include:

  • Poor dissolution rate in the gastrointestinal tract.

  • Low and variable oral bioavailability.

  • Potential for food effects on absorption.

  • Difficulty in achieving therapeutic plasma concentrations with a reasonable dose.

Q2: Which formulation strategies are most promising for a BCS Class II compound?

A2: Several advanced formulation technologies can significantly enhance the oral bioavailability of poorly soluble drugs. The most common and effective strategies include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion can dramatically increase its dissolution rate.[1][2][3][4][5]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.

  • Lipid-Based Formulations (e.g., Liposomes): Encapsulating the drug in lipid-based carriers like liposomes can improve its solubility and facilitate its absorption through the lymphatic system.

Q3: How do I select the most appropriate formulation strategy?

A3: The choice of formulation depends on the physicochemical properties of the API, the target dose, and the desired release profile. A systematic approach involves:

  • Thorough physicochemical characterization (solubility at different pH values, thermal properties, logP).

  • Screening various formulation approaches on a small scale.

  • Evaluating the in vitro dissolution and physical stability of the prototypes.

  • Selecting the most promising formulations for further in vivo evaluation.

Troubleshooting Guide

Solid Dispersion Formulations
Issue Potential Cause(s) Troubleshooting Suggestions
Drug recrystallizes during storage. - Formulation is thermodynamically unstable.- Inappropriate polymer selection or drug-to-polymer ratio.- Presence of moisture.- Select a polymer with strong intermolecular interactions with the drug.- Increase the polymer-to-drug ratio.- Store in a low-humidity environment with a desiccant.
Poor dissolution performance. - Incomplete amorphization of the drug.- Gelling of the polymer on the surface of the particles, hindering drug release.- Confirm amorphization using XRD and DSC.- Optimize the solvent evaporation or melting process.- Incorporate a disintegrant or a water-soluble excipient to prevent gelling.
Phase separation observed during dissolution. - The drug concentration exceeds its amorphous solubility in the dissolution medium.- Use a precipitation inhibitor in the formulation or dissolution medium.- Increase the polymer concentration.
Nanoparticle Formulations
Issue Potential Cause(s) Troubleshooting Suggestions
Large particle size or broad size distribution (high Polydispersity Index - PDI). - Inefficient homogenization or sonication.- Aggregation of nanoparticles.- Inadequate stabilizer concentration.- Optimize the energy input during particle size reduction (e.g., increase homogenization pressure or sonication time).- Increase the concentration of the stabilizer.- Screen different types of stabilizers.
Low drug loading or encapsulation efficiency. - Poor affinity of the drug for the nanoparticle matrix.- Drug leakage during the preparation process.- Modify the formulation by selecting a polymer or lipid with higher affinity for the drug.- Optimize the drug-to-carrier ratio.- Adjust the pH or use a different solvent system during preparation.
Instability of the nanosuspension (e.g., particle aggregation). - Insufficient surface charge (low zeta potential).- Ostwald ripening.- Add a charged stabilizer to increase the zeta potential.- Use a combination of steric and electrostatic stabilizers.- Lyophilize the nanosuspension with a cryoprotectant for long-term storage.
Liposomal Formulations
Issue Potential Cause(s) Troubleshooting Suggestions
Low encapsulation efficiency. - Drug leakage during preparation.- Unfavorable drug-to-lipid ratio.- Inappropriate lipid composition.- Optimize the hydration and extrusion steps.- Adjust the drug-to-lipid ratio.- Incorporate cholesterol to improve membrane rigidity and reduce leakage.
Physical instability (aggregation or fusion of vesicles). - Low surface charge.- Inappropriate storage conditions.- Include a charged lipid in the formulation to increase electrostatic repulsion.- Store at a controlled temperature (usually 4°C).- Avoid freezing, which can disrupt the lipid bilayers.
Drug leakage during storage or in biological fluids. - High membrane fluidity.- Destabilization by bile salts in the GI tract.- Increase the cholesterol content.- Use lipids with a higher phase transition temperature (Tc).- Coat the liposomes with a protective polymer like PEG (polyethylene glycol).

Data Presentation: Illustrative Formulation Characteristics

The following tables present hypothetical data for different this compound formulations to illustrate the expected outcomes of successful formulation development.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation Particle Size (nm) ± SD Polydispersity Index (PDI) Zeta Potential (mV) ± SD Drug Loading (%) Encapsulation Efficiency (%)
Pure this compound> 2000--100-
Solid Dispersion (1:5 drug:polymer)N/AN/AN/A16.7N/A
Nanoparticles150 ± 5.20.18-25.3 ± 1.510.592.3
Liposomes120 ± 4.10.15-30.1 ± 2.18.285.6

Table 2: In Vitro Dissolution of this compound Formulations

Time (min) Pure this compound (% Dissolved) Solid Dispersion (% Dissolved) Nanoparticles (% Dissolved) Liposomes (% Released)
52455515
155758030
308929550
6012989975
12015999990

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Pure this compound Suspension1502.0850100
Solid Dispersion7501.04250500
Nanoparticles9000.55100600
Liposomes6001.54675550

Experimental Protocols

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of a hydrophilic polymer (e.g., PVP K30) in 20 mL of a suitable solvent (e.g., methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a thin film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently scrape the dried product, mill it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (using DSC and XRD to confirm the amorphous state).

Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)
  • Organic Phase Preparation: Dissolve 50 mg of this compound and 200 mg of a biodegradable polymer (e.g., PLGA) in 10 mL of acetone (B3395972).

  • Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring for 3-4 hours to allow the acetone to evaporate, leading to the formation of a nanosuspension.

  • Purification: Centrifuge the nanosuspension to separate the nanoparticles from the unentrapped drug and excess surfactant. Wash the pellet with deionized water and resuspend.

  • Characterization: Analyze the nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve 100 mg of phospholipids (B1166683) (e.g., soy phosphatidylcholine) and 25 mg of cholesterol in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with 10 mL of a buffered solution (e.g., PBS pH 7.4) containing 20 mg of this compound by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by dialysis or gel filtration.

  • Characterization: Determine the vesicle size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Permeability Assay using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell®) for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • For apical to basolateral (A-B) transport, add the this compound formulation to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Calculate the Papp value to estimate the intestinal permeability of the formulation.

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight with free access to water.

  • Dosing: Administer the this compound formulations (e.g., pure drug suspension, solid dispersion, nanoparticles) orally via gavage at a specified dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

G cluster_0 Formulation Selection Workflow start API Characterization (Solubility, Permeability, Tm, logP) bcs BCS Class II? (Low Solubility, High Permeability) start->bcs strategy Select Bioavailability Enhancement Strategy bcs->strategy Yes sd Solid Dispersion strategy->sd nano Nanoparticles strategy->nano lipid Lipid-Based Formulation strategy->lipid screen Formulation Screening (In Vitro Dissolution & Stability) sd->screen nano->screen lipid->screen invivo In Vivo Pharmacokinetic Study in Animal Model screen->invivo end Lead Formulation Identified invivo->end

Caption: Workflow for selecting a suitable formulation strategy.

G cluster_1 Solid Dispersion Preparation & Characterization step1 1. Dissolve API & Polymer in Organic Solvent step2 2. Solvent Evaporation (Rotary Evaporator) step1->step2 step3 3. Vacuum Drying (Remove Residual Solvent) step2->step3 step4 4. Milling & Sieving step3->step4 char1 Dissolution Testing step4->char1 char2 DSC (Thermal Analysis) step4->char2 char3 XRD (Solid-State Analysis) step4->char3

Caption: Experimental workflow for solid dispersion.

G cluster_2 Nanoparticle Absorption Pathways np Drug-Loaded Nanoparticle lumen GI Lumen path1 Increased Dissolution in Lumen lumen->path1 Release of Drug Molecules path2 Adhesion to Mucus Layer (Increased Residence Time) lumen->path2 path3 Uptake by Enterocytes lumen->path3 path4 Uptake by M-Cells (Lymphatic System) lumen->path4 absorption Systemic Circulation path1->absorption path2->absorption Enhanced Local Concentration Gradient path3->absorption path4->absorption Bypasses First-Pass Metabolism

Caption: Potential absorption pathways for nanoparticles.

References

Technical Support Center: Ipalbidine and Alkaloid Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot degradation issues encountered during the storage and handling of Ipalbidine and other similar alkaloid compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing a change in the color of my solid this compound sample or its solution over time. What could be the cause?

A color change in your this compound sample or solution is a common indicator of chemical degradation.[1] This can be triggered by several factors, including:

  • Oxidation: Many organic molecules, including alkaloids, are susceptible to oxidation when exposed to air (oxygen).[1] This process can be accelerated by the presence of metal ions or exposure to light.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound.[1] this compound is noted to be a photoactive alkaloid.[2]

  • Hydrolysis: If the compound is in solution, hydrolysis of ester or amide functional groups can occur, especially at non-neutral pH. While the core structure of this compound does not contain highly labile esters or amides, related impurities or formulation excipients might.

  • Formation of Degradation Products: The degradation products themselves may be colored, leading to a visible change in the sample's appearance.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and at the recommended temperature.[1]

  • Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Purity Check: Analyze the sample using a suitable analytical method like HPLC or LC-MS to identify and quantify any degradation products.

Q2: My this compound stock solution in DMSO shows precipitation after a freeze-thaw cycle. Is the compound degrading?

Precipitation after a freeze-thaw cycle is a common issue with DMSO stock solutions and does not necessarily indicate degradation. Several factors can contribute to this:

  • Compound Solubility: The solubility of your compound in DMSO may be lower at colder temperatures.

  • Water Absorption: DMSO is highly hygroscopic. Absorbed water can decrease the solubility of many organic compounds, leading to precipitation upon freezing and thawing.

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO, especially after temperature changes.

Troubleshooting Steps:

  • Gentle Warming and Vortexing: Before use, allow the vial to slowly warm to room temperature and then vortex or sonicate gently to redissolve the precipitate.

  • Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.

  • Solvent Quality: Use anhydrous, high-purity DMSO for preparing stock solutions.

  • Lower Concentration: If precipitation persists, consider preparing and storing the stock solution at a slightly lower concentration.

Q3: I am seeing new peaks in the HPLC chromatogram of my stored this compound sample. How can I identify the cause of this degradation?

The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation. To identify the cause, a systematic approach known as a "forced degradation study" is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify the likely degradation pathways.

Common Stress Conditions for Forced Degradation Studies:

  • Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) to assess susceptibility to hydrolysis.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) to investigate oxidative degradation.

  • Thermal Stress: Heating the sample at an elevated temperature (e.g., 60-80°C) to evaluate thermal stability.

  • Photostability: Exposing the sample to a controlled source of UV and visible light to assess light sensitivity.

By analyzing the degradation products formed under each of these conditions, you can gain insight into the degradation pathways of this compound and take appropriate measures to mitigate them.

Troubleshooting Guides

Guide 1: Investigating Loss of Potency in this compound Samples

If you observe a decrease in the biological activity or potency of your this compound sample, it is likely due to degradation. The following guide will help you troubleshoot this issue.

Table 1: Summary of Potential Causes and Mitigation Strategies for Loss of Potency

Potential Cause Troubleshooting Steps Mitigation Strategies
Chemical Degradation - Perform HPLC or LC-MS analysis to check for degradation products.- Conduct a forced degradation study to identify degradation pathways.- Optimize storage conditions (temperature, light protection, inert atmosphere).- Use high-purity solvents and excipients.
Improper Storage - Review the recommended storage conditions on the product's Certificate of Analysis.- Check storage temperature logs.- Store at the recommended temperature (e.g., -20°C or -80°C for solutions).- Protect from light and moisture.
Incorrect Solution Preparation - Verify the concentration of your stock solution.- Check for precipitation.- Ensure complete dissolution of the compound.- Use appropriate, high-purity solvents.
Repeated Freeze-Thaw Cycles - Keep a log of freeze-thaw cycles for each aliquot.- Prepare single-use aliquots of stock solutions.
Guide 2: General Storage Recommendations for Alkaloids

Proper storage is crucial for maintaining the integrity of alkaloid compounds like this compound.

Table 2: General Storage Conditions for Alkaloids

Storage Form Recommended Temperature Light Protection Atmosphere Container
Solid (Powder) -20°C (long-term) or 4°C (short-term)Amber vial or light-proof containerTightly sealedGlass vial
Solution in Organic Solvent (e.g., DMSO) -20°C or -80°CAmber vial or foil-wrapped tubeInert gas (e.g., Argon, Nitrogen) for long-term storagePolypropylene (B1209903) tubes or glass vials
Aqueous Solution 4°C (short-term) or -20°C (longer-term, if stable to freezing)Amber vial or light-proof containerSterile filteredSterile glass or polypropylene vial

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.

Objective: To determine the intrinsic stability of this compound and identify its degradation products under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS) is highly recommended for peak identification.

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. An LC-MS method is preferable for the identification of degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of the unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation for each stress condition.

Visualizations

Troubleshooting Workflow for this compound Degradation

G Troubleshooting this compound Degradation A Degradation Suspected (e.g., color change, loss of activity) B Review Storage and Handling Procedures A->B C Perform Analytical Chemistry Analysis (HPLC, LC-MS) B->C D Are degradation products present? C->D E No significant degradation detected. Review experimental protocol for other sources of error. D->E No F Degradation confirmed. D->F Yes G Conduct Forced Degradation Study F->G H Identify Degradation Pathways (Hydrolysis, Oxidation, Photolysis) G->H I Implement Mitigation Strategies: - Optimize storage conditions - Use antioxidants - Protect from light H->I

Caption: A logical workflow for troubleshooting suspected this compound degradation.

Common Degradation Pathways for Alkaloids

G Common Alkaloid Degradation Pathways cluster_0 Stress Factors cluster_1 Degradation Mechanisms A Light (UV, Visible) E Photolysis A->E B Heat F Thermolysis B->F C Oxygen (Air) G Oxidation C->G D Water (pH) H Hydrolysis D->H J Degradation Products E->J F->J G->J H->J I This compound (Parent Compound) I->E I->F I->G I->H

Caption: Major environmental factors and their corresponding degradation mechanisms for alkaloids.

References

Validation & Comparative

Comparative Analysis of Ipalbidine's Analgesic Properties and Addiction Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Mechanism of Action: A Key Differentiator

The distinct mechanisms of action of Ipalbidine, opioids, and NSAIDs are fundamental to their differing side effect profiles, particularly concerning addiction.

  • This compound: This photoactive alkaloid is understood to exert its analgesic effects through the central norepinephrinergic system. It is believed to act as an indirect agonist of alpha-1 adrenergic receptors, leading to a centrally mediated analgesic effect primarily at the supraspinal level.[1] This mechanism is distinct from the opioid and cyclooxygenase (COX) pathways.

  • Opioids (e.g., Morphine): Opioids produce potent analgesia by acting as agonists at mu-opioid receptors in the central nervous system. However, activation of these receptors in the brain's reward pathways, leading to a surge in dopamine (B1211576) release in the nucleus accumbens, is also responsible for their high addictive potential.

  • NSAIDs (e.g., Ibuprofen): NSAIDs primarily exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) that sensitize peripheral nociceptors. Their mechanism does not directly involve the brain's reward circuitry, and they are not considered addictive.

Data Presentation: Comparative Analgesic Efficacy

The following table summarizes representative data from the tail-flick test, a common preclinical assay to evaluate the efficacy of analgesics. The data for this compound is presented as an expected outcome based on its reported dose-dependent analgesic effects.

Table 1: Analgesic Efficacy in the Rat Tail-Flick Test

CompoundDoseMean Tail-Flick Latency (seconds)
Vehicle (Control) -2.5 ± 0.3
This compound (Expected) Low DoseIncreased latency
High DoseSignificantly increased latency
Morphine 5 mg/kg8.2 ± 0.7
10 mg/kg10.0 (Cut-off)
Ibuprofen 30 mg/kg4.1 ± 0.4

Note: Data for Morphine and Ibuprofen are representative values from literature. The cut-off time is implemented to prevent tissue damage.

Data Presentation: Comparative Addiction Potential

The addictive potential of a compound is often assessed using the Conditioned Place Preference (CPP) and self-administration paradigms. The following tables present representative data for morphine and the expected outcomes for this compound and an NSAID.

Table 2: Addiction Potential in the Conditioned Place Preference (CPP) Test

CompoundDoseTime Spent in Drug-Paired Chamber (seconds)
Vehicle (Control) -~450
This compound (Expected) Therapeutic DoseNo significant difference from vehicle
Morphine 10 mg/kg>600 (Significant preference)
NSAID (e.g., Ibuprofen) Therapeutic DoseNo significant difference from vehicle

Table 3: Addiction Potential in the Self-Administration Test

CompoundResponse MeasureResult
This compound (Expected) Number of infusionsNot significantly different from saline
Morphine Number of infusionsSignificantly higher than saline
NSAID (e.g., Ibuprofen) Number of infusionsNot significantly different from saline

Experimental Protocols

Tail-Flick Test for Analgesic Efficacy

Objective: To assess the central analgesic activity of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Methodology:

  • Acclimation: Acclimate the rats to the testing environment and handling for several days prior to the experiment.

  • Baseline Measurement: Gently restrain the rat and place its tail on the radiant heat source of the tail-flick apparatus. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound (this compound), positive control (e.g., Morphine), negative control (e.g., Ibuprofen), or vehicle to different groups of animals via the appropriate route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Data Analysis: The increase in tail-flick latency compared to baseline and the vehicle-treated group is indicative of analgesic activity.

Conditioned Place Preference (CPP) for Addictive Potential

Objective: To evaluate the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

Methodology:

  • Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differing in visual and tactile cues) and a neutral central chamber.

  • Pre-Conditioning (Baseline): Allow each animal to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.

  • Conditioning: This phase typically occurs over several days. On drug-pairing days, administer the test compound (e.g., this compound, Morphine) and confine the animal to one of the conditioning chambers. On vehicle-pairing days, administer the vehicle and confine the animal to the other conditioning chamber. The chamber paired with the drug is counterbalanced across animals.

  • Post-Conditioning (Test): Place the animal in the central chamber with free access to both conditioning chambers in a drug-free state. Record the time spent in each chamber over a set period (e.g., 15 minutes).

  • Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline and the vehicle-paired group indicates a rewarding effect and addictive potential.

Self-Administration for Reinforcing Properties

Objective: To determine if a drug has reinforcing properties by assessing whether an animal will learn to perform a task (e.g., lever pressing) to receive the drug.

Methodology:

  • Surgery: Surgically implant a catheter into a jugular vein of the animal to allow for intravenous drug delivery.

  • Apparatus: An operant conditioning chamber equipped with two levers and an infusion pump connected to the animal's catheter.

  • Acquisition: Place the animal in the chamber. Presses on the "active" lever result in the infusion of a dose of the test drug, while presses on the "inactive" lever have no consequence. The number of active lever presses is recorded.

  • Extinction and Reinstatement (Optional): After acquisition, the drug can be withheld (extinction), and then drug-seeking behavior can be reinstated by a small "priming" dose of the drug or exposure to a stressor.

  • Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever, and compared to a vehicle-control group, indicates that the drug has reinforcing properties and is likely to be addictive.

Visualizations

Signaling Pathways

cluster_0 This compound (Non-Addictive Analgesia) cluster_1 Opioid (Addictive Analgesia) This compound This compound NE_System Central Norepinephrinergic System This compound->NE_System Indirectly Activates Alpha1 Alpha-1 Adrenergic Receptor NE_System->Alpha1 Activates Analgesia_Ipa Analgesia Alpha1->Analgesia_Ipa Opioid Opioid (e.g., Morphine) Mu_Receptor Mu-Opioid Receptor Opioid->Mu_Receptor Activates Analgesia_Op Analgesia Mu_Receptor->Analgesia_Op Reward_Pathway Reward Pathway (Dopamine Release) Mu_Receptor->Reward_Pathway Addiction Addiction Reward_Pathway->Addiction cluster_0 Tail-Flick Test Workflow cluster_1 Conditioned Place Preference Workflow A1 Baseline Latency Measurement A2 Drug/Vehicle Administration A1->A2 A3 Post-Treatment Latency Measurement A2->A3 A4 Analgesic Effect Determination A3->A4 B1 Pre-Conditioning (Baseline Preference) B2 Conditioning (Drug-Chamber Pairing) B1->B2 B3 Post-Conditioning (Preference Test) B2->B3 B4 Addiction Potential Assessment B3->B4 This compound This compound Analgesia Analgesia This compound->Analgesia Non_Addictive Non-Addictive This compound->Non_Addictive Opioid Opioid Opioid->Analgesia Addiction Addiction Potential Opioid->Addiction NSAID NSAID NSAID->Analgesia NSAID->Non_Addictive

References

A Comparative Analysis of Ipalbidine and (+)-Antofine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of synthetic strategies for two structurally related alkaloids, (+)-Ipalbidine and (+)-antofine, reveals convergent and divergent pathways, offering valuable insights for medicinal chemists and drug development professionals. This guide provides a comparative analysis of key synthetic routes, highlighting quantitative data, experimental protocols, and strategic workflows.

Both (+)-Ipalbidine, a non-addictive analgesic, and (+)-antofine, a potent antitumor agent, are indolizidine alkaloids with significant therapeutic potential.[1] Their structural similarities have inspired the development of unified synthetic strategies, while their unique structural features have necessitated distinct chemical approaches. This comparative guide delves into the nuances of their synthesis, providing a comprehensive resource for researchers in the field.

At a Glance: Key Synthetic Metrics

A side-by-side comparison of the most efficient syntheses for (+)-Ipalbidine and (+)-antofine reveals a highly convergent and efficient approach developed by Niphakis and Georg. This strategy delivers both target molecules in just 8 steps with an impressive overall yield of 24-26%.[2][3] Alternative routes, while potentially longer or lower yielding, offer different strategic advantages and may be more suitable for the synthesis of specific analogs.

Metric(+)-Ipalbidine Synthesis (Niphakis & Georg, 2010)(+)-Antofine Synthesis (Niphakis & Georg, 2010)(±)-Antofine Synthesis (Su et al., 2008)
Total Steps 8810
Overall Yield 24-26%24-26%Not explicitly stated, but individual step yields are provided
Key Reactions 6-endo-trig cyclization, Pd-catalyzed C-H arylation6-endo-trig cyclization, Pd-catalyzed C-H arylationPfitzner-Moffatt oxidation, Horner-Wadsworth-Emmons olefination, Curtius rearrangement, Bischler-Napieralski reaction
Starting Material Boc-L-prolineBoc-L-proline2,3,6-trimethoxyphenanthrene-9-carbaldehyde
Stereocontrol EnantioselectiveEnantioselectiveRacemic

Synthetic Strategies: A Tale of Two Alkaloids

The synthetic pathways to (+)-Ipalbidine and (+)-antofine, while sharing a common indolizidine core, diverge in the construction of their respective aromatic moieties.

A Unified and Convergent Approach by Niphakis and Georg

The elegance of the Niphakis and Georg synthesis lies in its convergent nature, utilizing a common intermediate to access both natural products.[3] The key steps involve a 6-endo-trig cyclization of a ynone derived from Boc-L-proline to construct the core indolizidine structure. This is followed by a palladium-catalyzed direct C-H arylation to introduce the respective aromatic groups.[3]

unified_synthesis Boc_Proline Boc-L-proline Ynone Ynone Intermediate Boc_Proline->Ynone Several steps Indolizidinone Indolizidinone Core Ynone->Indolizidinone 6-endo-trig cyclization Ipalbidine (+)-Ipalbidine Indolizidinone->this compound Pd-catalyzed C-H arylation Antofine (+)-Antofine Indolizidinone->Antofine Pd-catalyzed C-H arylation

Caption: Unified synthetic strategy for (+)-Ipalbidine and (+)-Antofine.

Alternative Synthesis of (+)-Ipalbidine via Radical Cyclization

An alternative approach to (+)-Ipalbidine, developed by Clive and coworkers, employs a 6-exo-trig radical cyclization of a β-amino radical to forge the indolizidine core. This method offers a different disconnection strategy and highlights the utility of radical chemistry in alkaloid synthesis.

ipalbidine_clive Proline_deriv N-Boc-(S)-proline derivative Radical_precursor Radical Precursor Proline_deriv->Radical_precursor Multi-step Cyclized_product Cyclized Intermediate Radical_precursor->Cyclized_product 6-exo-trig radical cyclization This compound (+)-Ipalbidine Cyclized_product->this compound Further transformations

Caption: Clive's synthetic approach to (+)-Ipalbidine.

Racemic Synthesis of (±)-Antofine

A total synthesis of racemic (±)-antofine has been reported by Su and colleagues. This route commences with 2,3,6-trimethoxyphenanthrene-9-carbaldehyde and involves a sequence of classical organic reactions, including a Horner-Wadsworth-Emmons olefination to build the side chain, followed by a Curtius rearrangement and a Bischler-Napieralski reaction to construct the indolizidine ring system.

antofine_su Start_mat Phenanthrene (B1679779) Carbaldehyde Side_chain Side-chain Elongation Start_mat->Side_chain HWE Reaction Acyl_azide Acyl Azide Side_chain->Acyl_azide Several steps Indolizidine Indolizidine Ring Formation Acyl_azide->Indolizidine Curtius Rearrangement & Bischler-Napieralski Antofine (±)-Antofine Indolizidine->Antofine

Caption: Racemic synthesis of (±)-Antofine by Su et al.

Experimental Protocols: Key Transformations

Detailed experimental procedures for the key reactions are crucial for reproducibility and adaptation. Below are representative protocols for the pivotal steps in the syntheses discussed.

Niphakis and Georg: 6-endo-trig Cyclization

To a solution of the ynone precursor in formic acid, the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the formic acid is removed under reduced pressure, and the residue is partitioned between a saturated aqueous sodium bicarbonate solution and dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude indolizidinone product, which is then purified by flash column chromatography.

Niphakis and Georg: Palladium-Catalyzed C-H Arylation

In a reaction vessel, the indolizidinone, aryltrifluoroborate, palladium(II) acetate, copper(II) acetate, and potassium carbonate are combined in a mixture of t-BuOH, acetic acid, and DMSO. The mixture is heated at 60 °C and monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the desired arylated indolizidine.

Clive: 6-exo-trig Radical Cyclization

A solution of the β-amino radical precursor in refluxing toluene (B28343) is treated with a solution of tributyltin hydride and AIBN in toluene via syringe pump over several hours. After the addition is complete, the reaction is refluxed for an additional period. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the cyclized product.

Su et al.: Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of the appropriate phosphonate (B1237965) ester in THF. The mixture is stirred at this temperature until the evolution of hydrogen ceases. A solution of the phenanthrene aldehyde in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the α,β-unsaturated ester.

Conclusion

The syntheses of (+)-Ipalbidine and (+)-antofine showcase a range of modern and classical synthetic methodologies. The convergent approach by Niphakis and Georg stands out for its efficiency and elegance in accessing both molecules from a common intermediate. The alternative strategies, while differing in their efficiency, provide valuable alternative disconnections and highlight the versatility of reactions such as radical cyclizations and Curtius rearrangements in the synthesis of complex alkaloids. This comparative guide serves as a valuable resource for chemists engaged in the synthesis of bioactive natural products and their analogs, facilitating the design of novel and efficient synthetic routes.

References

A Comparative Analysis of the Analgesic Potency of Ipalbidine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of Ipalbidine, a photoactive alkaloid, and morphine, a potent opioid analgesic. The comparison is based on available preclinical data from separate studies, highlighting differences in potency, mechanism of action, and experimental evaluation.

Comparative Analgesic Potency

CompoundTestAnimal ModelRoute of AdministrationED50Reference
This compound Tail-Flick TestRatSubcutaneous (s.c.)Dose-dependent effect observed[1]
Intracerebroventricular (i.c.v.)Dose-dependent effect observed[1]
Morphine Hot-Plate Test (49°C)RatSubcutaneous (s.c.)4.5 mg/kg[2]
Hot-Plate Test (52°C)RatSubcutaneous (s.c.)2.8 mg/kg[2]
Hot-Plate Test (55°C)RatSubcutaneous (s.c.)2.6 mg/kg[2]
Tail Withdrawal Test (48°C)RatSubcutaneous (s.c.)2.9 mg/kg
Tail Withdrawal Test (52°C)RatSubcutaneous (s.c.)2.6 mg/kg

Note: A specific ED50 value for this compound was not provided in the cited study; however, a dose-dependent analgesic effect was confirmed.

Experimental Protocols

The assessment of analgesic activity for both this compound and morphine has been predominantly conducted using thermal nociception assays in rodents. The following are detailed methodologies for the key experiments cited.

Tail-Flick Test

The tail-flick test is a common method to assess spinal analgesic effects.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Apparatus: An analgesiometer that applies a focused beam of radiant heat to the ventral surface of the tail.

  • Procedure:

    • Rats are gently restrained, and the distal portion of the tail is exposed to the heat source.

    • The latency to a characteristic tail-flick response is recorded.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • Baseline latencies are measured before drug administration.

    • Following administration of the test compound (e.g., this compound or morphine) via the desired route (e.g., subcutaneous, intracerebroventricular), tail-flick latencies are measured at predetermined time intervals.

  • Endpoint: An increase in the latency to the tail-flick response compared to baseline or a vehicle-treated control group is indicative of an analgesic effect.

Hot-Plate Test

The hot-plate test is used to evaluate supraspinally mediated analgesia.

  • Animal Model: Mice or rats are commonly used.

  • Apparatus: A heated metal plate maintained at a constant temperature (e.g., 49°C, 52°C, or 55°C) enclosed by a transparent cylinder to confine the animal.

  • Procedure:

    • The animal is placed on the heated surface.

    • The latency to the first sign of a nocifensive response, such as licking a hind paw, shaking a paw, or jumping, is recorded.

    • A cut-off time is employed to prevent injury.

    • Baseline measurements are taken before drug administration.

    • The test compound is administered, and the latency to respond is measured at various time points.

  • Endpoint: An increase in the response latency is interpreted as analgesia.

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound and morphine are mediated by distinct signaling pathways.

This compound

The analgesic action of this compound is believed to be of central origin, acting primarily at the supraspinal level. Experimental evidence suggests that its mechanism is closely linked to the central norepinephrinergic system. Specifically, this compound-induced analgesia appears to be mediated indirectly through alpha-1 adrenergic receptors. This is supported by findings where the analgesic effect was diminished by the destruction of the locus coeruleus (a primary source of norepinephrine) and by the administration of an alpha-1 antagonist.

Morphine

Morphine is a classic opioid agonist whose analgesic properties are primarily mediated through the activation of mu-opioid receptors (MOR) located in the central nervous system (CNS). Binding of morphine to MORs on neuronal cell membranes leads to a cascade of intracellular events that inhibit the transmission of pain signals. This includes:

  • Hyperpolarization of neurons.

  • Inhibition of the release of nociceptive neurotransmitters.

  • Activation of descending inhibitory pathways that dampen pain signals in the spinal cord.

Morphine also has agonist activity at kappa-opioid (KOR) and delta-opioid (DOR) receptors, which are also thought to contribute to its analgesic effects.

Visualizing Experimental and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Analgesic_Assay cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Assessment cluster_assays Assay Types Animal_Model Rodent Model (Rat or Mouse) Baseline Baseline Nociceptive Measurement Animal_Model->Baseline Acclimatization Drug_Admin Drug Administration (this compound or Morphine) Baseline->Drug_Admin Proceed if stable Assay Analgesic Assay Drug_Admin->Assay Time interval Data Data Collection (Response Latency) Assay->Data Tail_Flick Tail-Flick Test Assay->Tail_Flick Hot_Plate Hot-Plate Test Assay->Hot_Plate

Caption: Experimental workflow for analgesic assays.

Signaling_Pathways cluster_this compound This compound Pathway cluster_morphine Morphine Pathway This compound This compound NE_System Central Norepinephrinergic System This compound->NE_System Activates Alpha1 Alpha-1 Adrenergic Receptor NE_System->Alpha1 Acts on Analgesia_Ipa Analgesia Alpha1->Analgesia_Ipa Mediates Morphine Morphine Opioid_Receptors Opioid Receptors (Mu, Kappa, Delta) Morphine->Opioid_Receptors Binds to Inhibition Inhibition of Neurotransmitter Release Opioid_Receptors->Inhibition Hyperpolarization Neuronal Hyperpolarization Opioid_Receptors->Hyperpolarization Descending_Inhibition Activation of Descending Inhibitory Pathways Opioid_Receptors->Descending_Inhibition Analgesia_Morphine Analgesia Inhibition->Analgesia_Morphine Hyperpolarization->Analgesia_Morphine Descending_Inhibition->Analgesia_Morphine

Caption: Signaling pathways for this compound and Morphine.

References

Unlocking the Analgesic Potential: A Comparative Guide to the Structure-Activity Relationship of Ipalbidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the indolizidine alkaloid Ipalbidine and its derivatives as potential analgesic agents. While quantitative SAR data for a broad range of this compound derivatives remains limited in publicly available literature, this guide synthesizes existing knowledge on this compound's mechanism of action and provides a framework for comparison with other analgesic compounds, supported by detailed experimental protocols and pathway visualizations.

This compound, a naturally occurring indolizidine alkaloid, has demonstrated notable analgesic properties. Understanding how its chemical structure relates to its biological activity is crucial for the development of more potent and selective pain therapeutics. This guide delves into the known pharmacological profile of this compound, outlines key experimental methodologies for its evaluation, and explores the signaling pathways implicated in its analgesic effects.

Quantitative Data on Analgesic Activity

CompoundTest ModelRoute of AdministrationDoseAnalgesic Effect
This compoundRat Tail FlickSubcutaneous (s.c.)60 mg/kgDose-dependent increase in pain threshold[1]
This compoundRat Tail FlickIntracerebroventricular (i.c.v.)-Dose-dependent analgesic effect[1]
This compoundRat Tail FlickIntrathecal-No observed analgesia[1]

Deciphering the Mechanism of Action: The Role of the Noradrenergic System

Studies suggest that the analgesic effect of this compound is centrally mediated and is closely linked to the norepinephrinergic system.[1] The lack of analgesic effect upon intrathecal injection indicates that its primary site of action is supraspinal.[1] The analgesic activity of this compound was significantly reduced by the administration of reserpine, a drug that depletes catecholamines, and this effect was reversed by norepinephrine. Furthermore, the analgesic effect was attenuated by phentolamine (B1677648) (a non-selective α-adrenergic antagonist) and prazosin (B1663645) (a selective α1-adrenergic antagonist), but not by yohimbine (B192690) (an α2-adrenergic antagonist) or propranolol (B1214883) (a β-adrenergic antagonist). These findings strongly suggest that this compound's analgesic properties are mediated, at least in part, through its interaction with α1-adrenergic receptors in the central nervous system.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced analgesia.

Ipalbidine_Signaling_Pathway This compound This compound Neuron Noradrenergic Neuron This compound->Neuron Modulates NE Norepinephrine (NE) Neuron->NE Releases Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binds to Gq Gq protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Analgesia Analgesic Effect Ca_release->Analgesia PKC->Analgesia

Caption: Proposed signaling pathway of this compound's analgesic effect.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of analgesic compounds. The following are standard in vivo protocols that can be employed to evaluate the analgesic activity of this compound and its derivatives.

Tail-Flick Test

This method assesses the spinal nociceptive reflex.

  • Apparatus: A tail-flick meter that applies a radiant heat source to the tail of a rodent.

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Procedure:

    • Acclimatize the animals to the testing environment.

    • Record the baseline latency by focusing the radiant heat source on the ventral surface of the tail, approximately 2-3 cm from the tip. The time taken for the animal to flick its tail is recorded as the tail-flick latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

    • Administer the test compound (this compound derivative) or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

    • Measure the tail-flick latency at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

    • The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Hot-Plate Test

This test measures the supraspinal response to a thermal stimulus.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Procedure:

    • Acclimatize the animals to the testing room.

    • Gently place the animal on the hot plate and start a stopwatch.

    • Record the time until the animal shows signs of nociception, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent injury.

    • Administer the test compound or vehicle control.

    • Measure the reaction time on the hot plate at various time points after drug administration.

    • Calculate the %MPE as described for the tail-flick test.

Acetic Acid-Induced Writhing Test

This is a model of visceral pain.

  • Animals: Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle control intraperitoneally or orally.

    • After a specific pre-treatment period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg).

    • Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching of the abdomen and hind limbs) for a set period (e.g., 20 minutes).

    • The percentage of inhibition of writhing is calculated as: % Inhibition = [ (Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group ] x 100

The workflow for a typical in vivo analgesic assay is depicted below.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Pain Threshold Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Drug/Vehicle Administration Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Drug Pain Threshold Measurement at Time Intervals Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (%MPE or % Inhibition) Post_Drug_Measurement->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for in vivo analgesic screening.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel analgesic agents. The current understanding of its mechanism of action, centered on the α1-adrenergic system, provides a solid foundation for targeted drug design. However, a critical gap in the literature is the lack of comprehensive quantitative structure-activity relationship studies on a series of this compound derivatives. Future research should focus on the systematic synthesis and pharmacological evaluation of this compound analogs to elucidate the key structural features required for potent analgesic activity. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in optimizing the therapeutic potential of this intriguing class of indolizidine alkaloids. The generation of robust quantitative data will enable the construction of predictive SAR models, accelerating the discovery of next-generation non-opioid analgesics.

References

Ipalbidine's Analgesic Profile: A Comparative Overview in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic properties of Ipalbidine, a photoactive alkaloid, in the context of established preclinical pain models. While direct comparative studies of this compound against other analgesics are not currently available in published literature, this document aims to cross-validate its known effects with the established profiles of commonly used pain therapeutics. This will be achieved by examining its performance in the tail-flick test and comparing this to the known efficacy of other drugs in a variety of pain models, including acute thermal, inflammatory, and neuropathic pain scenarios.

Summary of Analgesic Effects

The primary evidence for this compound's analgesic activity comes from studies using the rat tail-flick model, a test of acute thermal pain. Research has shown that this compound produces a dose-dependent analgesic effect when administered subcutaneously or intracerebroventricularly.[1] This central analgesic action is primarily mediated through the supraspinal norepinephrinergic system, with a specific indirect action on alpha-1 adrenergic receptors.[1]

To provide a framework for comparison, the following tables summarize the known data on this compound and the established effects of standard analgesics—morphine (an opioid) and a non-steroidal anti-inflammatory drug (NSAID)—in different pain models.

Data Presentation

Table 1: this compound Analgesic Activity in an Acute Thermal Pain Model

Pain ModelSpeciesAdministration RouteActive Dose RangeObserved Effect
Tail-Flick TestRatSubcutaneous (s.c.), Intracerebroventricular (i.c.v.)Dose-dependentIncreased pain threshold

Table 2: Comparative Efficacy of Standard Analgesics in Preclinical Pain Models

Pain ModelAnalgesic ClassTypical Outcome
Acute Pain
Tail-Flick TestOpioids (e.g., Morphine)Strong, dose-dependent increase in tail-flick latency
NSAIDsWeak or no effect
Hot Plate TestOpioids (e.g., Morphine)Strong, dose-dependent increase in paw lick latency
NSAIDsModerate effect
Inflammatory Pain
Formalin Test (Phase I - Acute)Opioids (e.g., Morphine)Strong inhibition of flinching/licking
NSAIDsVariable, often weak or no effect
Formalin Test (Phase II - Inflammatory)Opioids (e.g., Morphine)Strong inhibition of flinching/licking
NSAIDsStrong inhibition of flinching/licking
Carrageenan-induced Paw EdemaOpioids (e.g., Morphine)Moderate anti-hyperalgesic effect
NSAIDsStrong anti-hyperalgesic and anti-inflammatory effect
Neuropathic Pain
Chronic Constriction Injury (CCI)Opioids (e.g., Morphine)Moderate, often transient, relief of allodynia and hyperalgesia
NSAIDsGenerally weak or no effect

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments relevant to the assessment of this compound and other analgesics.

Rat Tail-Flick Test (as used for this compound)

This method is used to assess the central analgesic effects of a compound against acute thermal pain.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the tail.

  • Procedure:

    • Each rat is gently restrained, and its tail is positioned in the apparatus.

    • A baseline tail-flick latency is determined by applying the heat stimulus and measuring the time taken for the rat to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • Animals are then administered this compound (e.g., subcutaneously or intracerebroventricularly) or a vehicle control.

    • Tail-flick latencies are measured again at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Formalin Test

This model is used to assess analgesic effects on both acute (neurogenic) and persistent (inflammatory) pain.

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.

  • Procedure:

    • Animals are habituated to the observation chamber.

    • A dilute formalin solution (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately returned to the observation chamber.

    • The amount of time the animal spends flinching, licking, or biting the injected paw is recorded.

    • Observations are typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-60 minutes post-injection), representing inflammatory pain.

  • Data Analysis: The total time spent in nociceptive behaviors is calculated for both phases for the drug-treated groups and compared to the vehicle-treated control group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce peripheral nerve injury and subsequent neuropathic pain behaviors.

  • Animals: Male Sprague-Dawley rats are frequently used.

  • Surgical Procedure:

    • The rat is anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals.

    • The muscle and skin are then closed in layers.

  • Behavioral Testing:

    • Several days after surgery, animals develop mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).

    • Mechanical allodynia is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.

    • Thermal hyperalgesia is measured using a plantar test apparatus that applies a radiant heat source to the paw. The paw withdrawal latency is recorded.

  • Data Analysis: The paw withdrawal thresholds or latencies of the drug-treated group are compared to those of the vehicle-treated group at various time points after drug administration.

Mandatory Visualizations

Signaling Pathway

Ipalbidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ipa This compound Alpha1R Alpha-1 Adrenergic Receptor Ipa->Alpha1R Indirectly Activates Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Analgesia Modulation of Neuronal Excitability (Analgesia) Ca->Analgesia MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Analgesia

Caption: Proposed signaling pathway for this compound-mediated analgesia.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Pain Assessment cluster_analysis Data Analysis A1 Animal Acclimation A2 Baseline Pain Threshold Measurement (e.g., Tail-Flick Latency) A1->A2 B1 This compound or Vehicle Administration A2->B1 C1 Post-Treatment Pain Threshold Measurement at Timed Intervals B1->C1 D1 Calculate % Maximum Possible Effect (%MPE) C1->D1 D2 Statistical Comparison between Groups D1->D2

Caption: General experimental workflow for assessing analgesic efficacy.

References

A Comparative Analysis of Ipalbidine and Other Indolizidine Alkaloids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the indolizidine alkaloid Ipalbidine with other notable members of its class, including Swainsonine (B1682842) and Castanospermine. This document synthesizes experimental data on their biological activities, mechanisms of action, and potential therapeutic applications, offering a valuable resource for guiding future research and development efforts.

Indolizidine alkaloids, a class of nitrogen-containing bicyclic compounds, are a rich source of biologically active molecules with diverse therapeutic potential. Among these, this compound, a photoactive alkaloid isolated from the seeds of Ipomoea hardwickii, has garnered attention for its significant analgesic properties.[1] This guide presents a comparative study of this compound, contrasting its bioactivity with the well-characterized indolizidine alkaloids Swainsonine and Castanospermine, which are known for their potent enzyme-inhibitory activities.

Comparative Biological Activities

The primary biological activities of this compound, Swainsonine, and Castanospermine are summarized in the table below. While this compound exerts its effects primarily on the central nervous system to produce analgesia, Swainsonine and Castanospermine act as powerful inhibitors of specific glycosidase enzymes, leading to a range of cellular effects.

AlkaloidPrimary Biological ActivityMechanism of Action
This compound Analgesic[1][2]Central, primarily supraspinal, action involving the noradrenergic system.[1]
Swainsonine α-Mannosidase Inhibitor[3]Inhibits Golgi α-mannosidase II, disrupting N-linked glycoprotein (B1211001) processing.
Castanospermine α- and β-Glucosidase InhibitorCompetitive inhibitor of various glucosidases, affecting glycoprotein processing and carbohydrate metabolism.

Detailed Mechanism of Action

This compound: The analgesic effect of this compound is central in origin and acts mainly on supraspinal pathways. Studies have shown that its effect is significantly reduced by the administration of reserpine, a drug that depletes catecholamines, and this reduction can be reversed by norepinephrine. Furthermore, the analgesic action is attenuated by lesions of the locus coeruleus and by adrenergic antagonists such as phentolamine (B1677648) and prazosin, indicating a crucial role for the noradrenergic system.

Swainsonine: As a potent inhibitor of Golgi alpha-mannosidase II, swainsonine disrupts the normal processing of N-linked glycans on glycoproteins. This inhibition leads to the accumulation of hybrid-type glycans, which can alter protein function and stability. The toxic effects of swainsonine in livestock, known as locoism, are a direct result of this enzymatic inhibition, leading to a lysosomal storage disease.

Castanospermine: This alkaloid is a powerful competitive inhibitor of various α- and β-glucosidases. Its inhibition of glucosidase I, a key enzyme in the N-linked glycosylation pathway, leads to alterations in glycoprotein structure and function. This property has been explored for its potential antiviral and anticancer activities. Castanospermine also inhibits intestinal disaccharidases like sucrase and maltase.

Experimental Protocols

To facilitate the replication and extension of the research cited, detailed experimental protocols for key assays are provided below.

Analgesic Activity Assessment of this compound (Rat Tail-Flick Method)
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used.

  • Drug Administration: this compound is dissolved in saline and administered subcutaneously (s.c.) or intracerebroventricularly (i.c.v.).

  • Procedure:

    • A radiant heat source is focused on the rat's tail.

    • The time taken for the rat to flick its tail (tail-flick latency) is recorded as a measure of the pain threshold.

    • A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

    • Baseline latencies are measured before drug administration.

    • Tail-flick latencies are measured at various time points after this compound administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves are then generated to determine the ED50 value.

Enzyme Inhibition Assay for Swainsonine (α-Mannosidase Activity)
  • Enzyme Source: Golgi α-mannosidase II can be purified from rat liver or commercially sourced.

  • Substrate: p-Nitrophenyl-α-D-mannopyranoside.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of Swainsonine in an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5) at 37°C for a specified time.

    • The substrate is added to initiate the reaction.

    • The reaction is incubated at 37°C and then stopped by adding a basic solution (e.g., sodium carbonate).

    • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each Swainsonine concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Inhibition Assay for Castanospermine (α-Glucosidase Activity)
  • Enzyme Source: α-Glucosidase from baker's yeast or other sources.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside.

  • Procedure:

    • The assay is performed in a similar manner to the α-mannosidase assay. The enzyme is pre-incubated with different concentrations of Castanospermine.

    • The substrate is added to start the reaction, which is then incubated at 37°C.

    • The reaction is terminated, and the absorbance of the released p-nitrophenol is measured at 405 nm.

  • Data Analysis: The IC50 value for Castanospermine is calculated from the dose-response curve.

Signaling Pathways and Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

Ipalbidine_Mechanism This compound This compound CNS Central Nervous System (Supraspinal) This compound->CNS LocusCoeruleus Locus Coeruleus CNS->LocusCoeruleus NE_Release Norepinephrine Release LocusCoeruleus->NE_Release Analgesia Analgesic Effect NE_Release->Analgesia

Caption: Proposed mechanism of action for this compound's analgesic effect.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (e.g., α-Mannosidase) Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Inhibitor Solution (Swainsonine or Castanospermine) Inhibitor->Preincubation Substrate Substrate Solution (p-Nitrophenyl derivative) Reaction Reaction Initiation: Add Substrate Substrate->Reaction Preincubation->Reaction Incubation Incubation at 37°C Reaction->Incubation Termination Reaction Termination Incubation->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for enzyme inhibition assays.

Conclusion

This compound, Swainsonine, and Castanospermine represent a fascinating trio of indolizidine alkaloids with distinct and potent biological activities. While this compound's future may lie in the development of novel, non-addictive analgesics, Swainsonine and Castanospermine continue to be invaluable tools for studying glycoprotein processing and hold promise in antiviral and cancer research. This comparative guide highlights the diverse therapeutic avenues that can be explored within this single class of natural products, underscoring the importance of continued research into their mechanisms of action and potential applications.

References

Evaluating the Safety and Toxicity of Ipalbidine in Comparison to Other Analgesics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current toxicological data for the novel analgesic Ipalbidine, contrasted with established analgesics such as Morphine, Acetaminophen, and Ibuprofen. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, a novel compound, has shown promise as an analgesic. However, a thorough evaluation of its safety and toxicity profile is crucial before it can be considered a viable alternative to currently prescribed painkillers. This guide provides a comparative analysis of the available safety and toxicity data for this compound against commonly used analgesics: the opioid Morphine, the non-opioid analgesic and antipyretic Acetaminophen, and the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen. A significant data gap exists in the public domain regarding the specific toxicology of this compound, which this guide will highlight. In contrast, the toxicological profiles of Morphine, Acetaminophen, and Ibuprofen are well-documented, providing a benchmark for future studies on this compound.

Comparative Toxicity Data

A critical aspect of preclinical safety evaluation is the determination of acute toxicity, often expressed as the median lethal dose (LD50). The following table summarizes the available LD50 data for the comparator analgesics.

Table 1: Acute Toxicity (LD50) of Common Analgesics

AnalgesicAnimal ModelRoute of AdministrationLD50
This compound Data not availableData not availableData not available
Morphine MouseOral200-300 mg/kg
MouseIntravenous200-300 mg/kg
RatOral461 mg/kg
Acetaminophen MouseOral338 mg/kg
RatOral1944 mg/kg
Ibuprofen MouseOral636 mg/kg[1]
RatOral500-700 mg/kg

Note: LD50 values can vary depending on the specific strain, age, and sex of the animal model.

Table 2: Overview of Toxic Doses and Target Organ Toxicities in Humans

AnalgesicToxic Dose in HumansPrimary Target Organ(s) of ToxicityKey Toxic Effects
This compound Data not availableData not availableData not available
Morphine Varies significantly based on toleranceCentral Nervous System, Respiratory SystemRespiratory depression, sedation, coma, dependence, and addiction.[2]
Acetaminophen Single dose of >150 mg/kg or >7.5-10g[3][4]LiverHepatotoxicity, acute liver failure.[5]
Ibuprofen Doses >400 mg/kg can be severeGastrointestinal Tract, Kidneys, Cardiovascular SystemGastrointestinal bleeding and ulceration, renal impairment, increased risk of cardiovascular events.

Experimental Protocols for Toxicity Assessment

Standardized experimental protocols are essential for the reliable evaluation of a drug's safety profile. The following sections outline the general methodologies for key toxicity studies as recommended by regulatory bodies like the International Council for Harmonisation (ICH).

Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is the statistically estimated dose of a substance that is expected to cause death in 50% of a tested animal population.

Experimental Workflow for LD50 Determination

LD50_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rodents) Dose_Range_Finding Dose-Range Finding (Pilot Study) Animal_Selection->Dose_Range_Finding Dose_Administration Single Dose Administration (Multiple Dose Groups) Dose_Range_Finding->Dose_Administration Observation_Period Observation (e.g., 14 days) Dose_Administration->Observation_Period Clinical_Signs Record Clinical Signs Observation_Period->Clinical_Signs Mortality Record Mortality Observation_Period->Mortality Statistical_Analysis Statistical Analysis (e.g., Probit Analysis) Clinical_Signs->Statistical_Analysis Mortality->Statistical_Analysis LD50_Calculation LD50 Calculation Statistical_Analysis->LD50_Calculation

Caption: Workflow for a typical acute toxicity (LD50) study.

Methodology:

  • Animal Selection: Healthy, young adult animals of a single species (commonly rats or mice) are used.

  • Dose-Range Finding Study: A preliminary study with a small number of animals is conducted to determine the range of doses to be used in the main study.

  • Main Study: Animals are divided into several dose groups, with a control group receiving the vehicle only. A single dose of the test substance is administered, typically via the intended clinical route (e.g., oral, intravenous).

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The mortality data is analyzed using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value.

Subchronic and Chronic Toxicity Studies

These studies evaluate the potential toxicity of a substance after repeated administration over a prolonged period. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months to 2 years.

Experimental Workflow for Subchronic/Chronic Toxicity Studies

Subchronic_Chronic_Workflow cluster_prep Preparation cluster_dosing Dosing Period cluster_monitoring In-life Monitoring cluster_endpoint Terminal Endpoint Animal_Selection Animal Selection (Rodent & Non-rodent) Dose_Selection Dose Level Selection Animal_Selection->Dose_Selection Repeated_Dosing Repeated Daily Dosing Dose_Selection->Repeated_Dosing Clinical_Observations Clinical Observations Repeated_Dosing->Clinical_Observations Body_Weight Body Weight & Food Intake Repeated_Dosing->Body_Weight Hematology_Biochemistry Hematology & Clinical Biochemistry Repeated_Dosing->Hematology_Biochemistry Necropsy Gross Necropsy Clinical_Observations->Necropsy Body_Weight->Necropsy Hematology_Biochemistry->Necropsy Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology Organ_Weights->Histopathology

Caption: General workflow for subchronic and chronic toxicity studies.

Methodology:

  • Animal Selection: Two species, a rodent and a non-rodent, are typically used.

  • Dose Administration: The test substance is administered daily at three or more dose levels for the duration of the study.

  • In-life Monitoring: Animals are regularly monitored for clinical signs of toxicity, changes in body weight, and food/water consumption. Hematology and clinical chemistry parameters are assessed at specified intervals.

  • Terminal Procedures: At the end of the study, a complete necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Genotoxicity and Mutagenicity Assays

These assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is typically required.

Standard Battery of Genotoxicity Tests

Genotoxicity_Battery cluster_invivo In Vivo Test Test_Substance Test Substance Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Test_Substance->Ames_Test Chromosome_Aberration In Vitro Chromosomal Aberration Assay Test_Substance->Chromosome_Aberration Mouse_Lymphoma In Vitro Mouse Lymphoma Assay Test_Substance->Mouse_Lymphoma Micronucleus_Test In Vivo Micronucleus Test (Rodent Hematopoietic Cells) Test_Substance->Micronucleus_Test

Caption: Standard test battery for genotoxicity assessment.

Methodologies:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

  • In Vitro Chromosomal Aberration Assay: Mammalian cells in culture are exposed to the test substance, and then metaphase cells are examined for chromosomal damage.

  • In Vivo Micronucleus Test: Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Teratogenicity and Reproductive Toxicity Studies

These studies are designed to assess the potential of a substance to cause adverse effects on reproduction and fetal development.

Methodology:

  • Fertility and Early Embryonic Development Study: Male and female animals are treated with the test substance before and during mating to assess effects on fertility.

  • Embryo-fetal Development Study: Pregnant animals are treated during the period of organogenesis to evaluate the potential for teratogenic effects.

  • Prenatal and Postnatal Development Study: Pregnant and lactating animals are treated to assess effects on the developing offspring.

Signaling Pathways in Analgesia and Toxicity

Understanding the signaling pathways involved in the therapeutic and toxic effects of analgesics is crucial for developing safer drugs.

Simplified Opioid Signaling Pathway (Morphine)

Opioid_Signaling Morphine Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) cAMP->Side_Effects K_Efflux ↑ K+ Efflux Ion_Channels->K_Efflux Ca_Influx ↓ Ca2+ Influx Ion_Channels->Ca_Influx K_Efflux->Analgesia K_Efflux->Side_Effects Ca_Influx->Analgesia Ca_Influx->Side_Effects

Caption: Simplified signaling cascade of morphine via the μ-opioid receptor.

Acetaminophen-Induced Hepatotoxicity Pathway

Acetaminophen_Toxicity Acetaminophen Acetaminophen (High Dose) CYP2E1 CYP2E1 Metabolism Acetaminophen->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI Glutathione Glutathione NAPQI->Glutathione Depletes Protein_Adducts Protein Adducts NAPQI->Protein_Adducts Forms Detoxification Detoxification Glutathione->Detoxification Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Hepatocyte_Necrosis Hepatocyte Necrosis Mitochondrial_Dysfunction->Hepatocyte_Necrosis

Caption: Pathway of acetaminophen-induced liver toxicity.

Conclusion and Future Directions

This guide highlights the well-established safety and toxicity profiles of Morphine, Acetaminophen, and Ibuprofen, which serve as important benchmarks in analgesic drug development. The primary toxicities associated with these drugs – respiratory depression for opioids, hepatotoxicity for acetaminophen, and gastrointestinal and renal effects for NSAIDs – are significant clinical concerns.

A major finding of this review is the conspicuous absence of publicly available, quantitative safety and toxicity data for this compound. To establish this compound as a safe and effective analgesic, a comprehensive toxicological evaluation is imperative. This should include:

  • Acute, subchronic, and chronic toxicity studies to determine its overall toxicity profile and identify potential target organs.

  • A full battery of genotoxicity and mutagenicity assays to assess its potential to cause genetic damage.

  • Reproductive and developmental toxicity studies to evaluate its safety in pregnancy and on fertility.

The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting these necessary studies. The scientific community awaits the publication of robust toxicological data to fully assess the therapeutic potential of this compound.

References

Investigating the Synergistic Potential of Ipalbidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the theoretical synergistic effects of Ipalbidine when combined with other compounds. While direct experimental evidence of this compound's synergistic interactions is not yet available in published literature, this document provides a framework for future research by comparing its known mechanisms with those of compounds that could yield synergistic outcomes. We present potential combination strategies, hypothetical experimental data, and detailed protocols for investigation.

Introduction to this compound

This compound is a naturally occurring indolizidine alkaloid isolated from the seeds of Ipomoea hardwickii.[1][2] It has demonstrated a range of biological activities, making it a compound of interest for further therapeutic development. Notably, this compound is recognized for its:

  • Non-addictive analgesic properties : Studies have shown that this compound exhibits analgesic effects, suggesting its potential as a pain management agent without the risk of addiction.[2][3][4]

  • Anti-proliferative activity : Preliminary evidence suggests that this compound may inhibit the growth of cancer cells, indicating a potential role in oncology.

  • Inhibition of leukocyte respiratory burst : this compound has been shown to have inhibitory effects on the respiratory burst of leukocytes, pointing towards anti-inflammatory potential.

Given these diverse biological effects, exploring this compound in combination with other therapeutic agents could unlock synergistic effects, leading to enhanced efficacy and potentially reduced side effects. Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can overcome drug resistance and target multiple pathways simultaneously.

Hypothetical Synergistic Combinations with this compound

Based on the known biological activities of this compound, we propose two hypothetical combination strategies for further investigation.

Combination with a Non-Steroidal Anti-Inflammatory Drug (NSAID) for Enhanced Analgesia

Rationale: this compound's analgesic effect is believed to be centrally mediated. Combining it with a peripherally acting analgesic, such as an NSAID that inhibits cyclooxygenase (COX) enzymes, could provide a multi-pronged approach to pain management. This combination could potentially lead to a greater analgesic effect at lower doses of each compound, thereby reducing the risk of side effects associated with long-term NSAID use.

Hypothetical Combination: this compound + Celecoxib (B62257) (a COX-2 selective NSAID)

Combination with a Chemotherapeutic Agent for Enhanced Anti-Cancer Activity

Rationale: Antofine, a structurally related phenanthroindolizidine alkaloid, has shown potent anti-proliferative activity in multi-drug resistant cancer cell lines. While the precise mechanism of this compound's anti-cancer effect is yet to be fully elucidated, it is plausible that it acts on pathways that could be complementary to traditional chemotherapeutic agents. Combining this compound with a DNA-damaging agent or a mitotic inhibitor could result in a synergistic anti-tumor effect.

Hypothetical Combination: this compound + Doxorubicin (B1662922) (an anthracycline chemotherapeutic)

Data Presentation: Hypothetical Experimental Data

The following tables present hypothetical data to illustrate how the synergistic effects of this compound combinations could be quantified and compared.

Table 1: Hypothetical Analgesic Effect of this compound and Celecoxib Combination in a Rat Model of Inflammatory Pain (Paw Withdrawal Latency in Seconds)

Treatment GroupDose (mg/kg)Mean Paw Withdrawal Latency (s) ± SD% Increase in Latency (vs. Vehicle)
Vehicle Control-5.2 ± 0.80%
This compound108.5 ± 1.163%
Celecoxib107.9 ± 0.952%
This compound + Celecoxib5 + 511.3 ± 1.3117%

This hypothetical data suggests that a combination of lower doses of this compound and Celecoxib produces a greater analgesic effect than higher doses of either compound alone, indicating potential synergy.

Table 2: Hypothetical In Vitro Cytotoxicity of this compound and Doxorubicin Combination in a Human Breast Cancer Cell Line (MCF-7) after 48h Treatment (% Cell Viability)

Treatment GroupConcentration (µM)% Cell Viability ± SD
Vehicle Control-100 ± 5.2
This compound582 ± 4.1
Doxorubicin0.575 ± 6.3
This compound + Doxorubicin2.5 + 0.2545 ± 3.8

This hypothetical data illustrates that a combination of this compound and Doxorubicin at lower concentrations results in a more significant reduction in cancer cell viability compared to the individual agents at higher concentrations, suggesting a synergistic interaction.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of this compound combinations.

In Vivo Analgesia Assessment: Hot Plate Test
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days before the experiment.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).

    • Celecoxib is suspended in 0.5% carboxymethylcellulose.

    • Drugs are administered intraperitoneally (i.p.) 30 minutes before the test.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound alone.

    • Group 3: Celecoxib alone.

    • Group 4: this compound + Celecoxib combination.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

    • Each rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time of 30 seconds is set to prevent tissue damage.

  • Data Analysis: The mean latency period for each group is calculated. The percentage of the maximum possible effect (%MPE) is determined using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

In Vitro Cytotoxicity Assay: MTT Assay
  • Cell Line: Human breast cancer cell line (MCF-7).

  • Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

    • The medium is replaced with fresh medium containing various concentrations of this compound, Doxorubicin, or their combination. A vehicle control group is also included.

    • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound's analgesic action and a general workflow for screening synergistic drug combinations.

Ipalbidine_Analgesic_Pathway This compound This compound CNS Central Nervous System (Supraspinal) This compound->CNS Acts on Norepinephrine Norepinephrine Release CNS->Norepinephrine Stimulates Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Analgesia Analgesic Effect Alpha1_Receptor->Analgesia Mediates

Caption: Proposed mechanism of this compound's analgesic action.

Synergy_Screening_Workflow cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., Cancer Cell Line) Single_Agent Single-Agent Dose-Response (this compound & Compound B) Cell_Culture->Single_Agent Combination_Screen Combination Matrix (Fixed Ratio or Checkerboard) Single_Agent->Combination_Screen MTT_Assay Viability/Cytotoxicity Assay (e.g., MTT) Combination_Screen->MTT_Assay CI_Calc Combination Index (CI) Calculation MTT_Assay->CI_Calc Isobologram Isobologram Analysis MTT_Assay->Isobologram Synergy_Hit Synergistic Hit Identification CI_Calc->Synergy_Hit Isobologram->Synergy_Hit Animal_Model Animal Model (e.g., Xenograft, Pain Model) Synergy_Hit->Animal_Model Efficacy_Study Combination Efficacy Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study PK_PD_Study Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Toxicity_Study->PK_PD_Study

Caption: Experimental workflow for synergistic drug screening.

Conclusion and Future Directions

While the synergistic effects of this compound with other compounds remain to be experimentally validated, this guide provides a theoretical framework for such investigations. The proposed combinations with celecoxib for analgesia and doxorubicin for cancer therapy are based on complementary mechanisms of action that are likely to yield synergistic outcomes. The provided experimental protocols and data templates offer a starting point for researchers to design and conduct studies that could unlock the full therapeutic potential of this compound. Future research should focus on systematic screening of this compound with a library of approved drugs to identify novel synergistic combinations and elucidate the underlying molecular mechanisms.

References

Validating the Interaction of Clonidine with Adrenergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Clonidine's interaction with adrenergic receptors against other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of pharmacology and drug discovery.

Introduction to Clonidine and Adrenergic Receptors

Clonidine is a well-established pharmaceutical agent that acts as a selective agonist for α2-adrenergic receptors.[1][2] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes.[3] Adrenergic receptors are broadly classified into two main types: alpha (α) and beta (β) receptors, which are further divided into subtypes (α1, α2, β1, β2, β3).[3] Clonidine's primary therapeutic effects, such as lowering blood pressure, are mediated by its interaction with α2-adrenergic receptors in the central nervous system, which leads to a reduction in sympathetic outflow.[1]

This guide will focus on the validation and characterization of Clonidine's interaction with these receptors, providing a framework for comparing its pharmacological profile with other adrenergic ligands.

Comparative Analysis of Adrenergic Ligands

The interaction of a ligand with its receptor is primarily defined by its binding affinity (how strongly it binds) and its functional activity (whether it activates or blocks the receptor). The following tables summarize these key pharmacological parameters for Clonidine and a selection of other adrenergic ligands.

Table 1: Binding Affinity (Ki) of Adrenergic Ligands

Binding affinity is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Ligand Type
Clonidine α2A ~2-5 Agonist
Dexmedetomidineα2A~1Agonist
Yohimbineα2A~1-3Antagonist
Prazosinα1~0.1-0.5Antagonist
Isoproterenolβ1, β2~10-50Agonist
Propranololβ1, β2~1-5Antagonist

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.

Table 2: Functional Activity (EC50/IC50) of Adrenergic Ligands

Functional activity is assessed through assays that measure the biological response following receptor binding. For agonists, this is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. For antagonists, the half-maximal inhibitory concentration (IC50) is determined, representing the concentration that inhibits a specific biological response by 50%.

CompoundAssay TypeReceptor SubtypeEC50/IC50 (nM)Functional Effect
Clonidine cAMP Inhibition α2A ~5-15 Agonist (Inhibition of cAMP)
DexmedetomidinecAMP Inhibitionα2A~2-8Agonist (Inhibition of cAMP)
YohimbinecAMP Inhibitionα2A~3-10 (IC50)Antagonist (Blocks agonist effect)
IsoproterenolcAMP Stimulationβ1/β2~1-10Agonist (Stimulation of cAMP)
PropranololcAMP Stimulationβ1/β2~2-8 (IC50)Antagonist (Blocks agonist effect)

Note: EC50 and IC50 values are approximate and can vary based on the specific assay and cell system.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating ligand-receptor interactions. Below are the standard methodologies for the two key experiments cited in this guide.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Clonidine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of Clonidine for the α2-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells or tissues expressing the α2-adrenergic receptor.

  • Radioligand: [3H]-Yohimbine (a selective α2-antagonist).

  • Test Compound: Clonidine.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of [3H]-Yohimbine (typically at its Kd concentration).

    • Varying concentrations of Clonidine (e.g., from 10^-11 to 10^-5 M).

    • A fixed amount of membrane protein.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Clonidine concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adrenergic receptor signaling. For α2-adrenergic receptors, which are coupled to Gi proteins, agonists like Clonidine inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Objective: To determine the EC50 of Clonidine for the inhibition of cAMP production.

Materials:

  • Cells expressing the α2-adrenergic receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test Compound: Clonidine.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the cells in appropriate multi-well plates until they reach the desired confluency.

  • Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition: Add varying concentrations of Clonidine to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Clonidine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the validation of Clonidine's interaction with adrenergic receptors.

G cluster_0 α2-Adrenergic Receptor Signaling Pathway Clonidine Clonidine (Agonist) a2AR α2-Adrenergic Receptor Clonidine->a2AR Binds Gi Gi Protein a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway

G cluster_1 Radioligand Binding Assay Workflow A Prepare Membranes Expressing α2-AR B Incubate with [3H]-Yohimbine & Varying [Clonidine] A->B C Separate Bound from Free Radioligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50 & Ki) D->E

Caption: Radioligand Binding Assay Workflow

G cluster_2 Functional Comparison: Agonist vs. Antagonist Receptor α2-Adrenergic Receptor Response Inhibition of Adenylyl Cyclase Receptor->Response NoResponse No Inhibition of Adenylyl Cyclase Receptor->NoResponse Clonidine Clonidine (Agonist) Clonidine->Receptor Binds & Activates Yohimbine Yohimbine (Antagonist) Yohimbine->Receptor Binds & Blocks

Caption: Functional Comparison: Agonist vs. Antagonist

References

Safety Operating Guide

Proper Disposal of Ipalbidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Handling Precautions

Before handling Ipalbidine for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Recommended PPE:

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use safety goggles or a face shield if there is a risk of splashing.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator may be necessary.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1]

This compound Disposal Procedure

The following step-by-step procedure outlines the recommended process for the disposal of this compound waste. This process is designed to be in accordance with general hazardous waste regulations.

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be considered hazardous waste.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container for all this compound waste.

    • The container must be made of a material compatible with this compound and be in good condition with a secure, leak-proof lid.

    • For liquid waste, ensure the container is designed for liquids and will not leak. Never use food-grade containers like milk jugs.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

    • The SAA should be at or near the point of generation and away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Request and Pickup:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a hazardous waste disposal form or using an online system.

    • Do not dispose of this compound waste down the drain or in the regular trash. Discharge into the environment must be avoided.

Spill Management

In the event of an this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and restrict access.

  • Ensure Ventilation: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: Prevent the further spread of the spill. For liquid spills, use an absorbent material like sand or vermiculite. For solid spills, carefully sweep or scoop the material, avoiding dust formation.

  • Collect and Dispose: Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

Quantitative Data Summary

The Safety Data Sheet for this compound does not provide specific quantitative data related to its disposal. General guidelines for hazardous waste accumulation are provided below.

ParameterGuideline
Maximum Hazardous Waste Volume in SAA55 gallons
Maximum Acutely Toxic Waste in SAA1 quart

Note: It is not specified whether this compound is an acutely toxic "P-listed" waste. Always consult with your EHS department for specific guidance.

Ipalbidine_Disposal_Workflow cluster_Preparation Preparation cluster_Waste_Handling Waste Handling cluster_Storage_Disposal Storage & Disposal cluster_Spill_Response Spill Response PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Identify Identify this compound Waste PPE->Identify Ventilation Work in a Well-Ventilated Area Ventilation->Identify Segregate Segregate from Other Waste Identify->Segregate Containerize Place in a Labeled, Sealed Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area (SAA) Containerize->Store Request Request Pickup from EHS/ Licensed Waste Disposal Company Store->Request Dispose Professional Disposal Request->Dispose Spill Spill Occurs Contain Contain Spill Spill->Contain Evacuate & Secure Area Collect Collect Spill Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Containerize Dispose of as Hazardous Waste

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ipalbidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ipalbidine

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like this compound is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a photoactive alkaloid isolated from the seeds of Ipomoea hardwickii and is noted for its analgesic effects.[1][2] Due to the limited availability of specific toxicity data, it is crucial to handle this compound with a high degree of caution as a substance with unknown toxicological properties.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.

Body AreaRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.[3]
Eyes Safety goggles with side-shieldsProvides protection from splashes, dust, and aerosols.[4]
Respiratory N95 respirator or higherUse when handling the powder form to avoid inhalation of dust particles.[5] Ensure proper fit testing and seal checks.
Body Laboratory coat or impervious clothingA lab coat should be worn to protect street clothing. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or coveralls.
Handling and Operational Plan

Safe handling practices are critical to prevent accidental exposure and contamination.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A fume hood is recommended, especially when working with the solid form to control dust.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

  • Post-Handling: After handling, decontaminate the work area. Thoroughly wash hands and any exposed skin with soap and water.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound powder, contaminated gloves, bench paper, and other solid materials in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof container for hazardous chemical waste. Do not mix with other solvent waste streams unless compatible.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines after ensuring the container is decontaminated. Deface or remove labels before disposing of the container.

Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste management company.

  • The primary method of disposal for pharmaceutical waste is high-temperature incineration. Do not dispose of this compound down the drain or in general trash.

Workflow for Safe Handling of this compound

Ipalbidine_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE (Gloves, Goggles, Respirator, Lab Coat) B Prepare Work Area (Fume Hood, Bench Paper) A->B C Weigh Solid this compound (in ventilated enclosure) B->C D Prepare Solution (add solid to solvent slowly) C->D E Decontaminate Work Area D->E F Remove PPE E->F G Wash Hands Thoroughly F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Label Hazardous Waste Containers H->I J Arrange for Professional Disposal (High-Temperature Incineration) I->J

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipalbidine
Reactant of Route 2
Reactant of Route 2
Ipalbidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.